Naminterol
説明
Structure
3D Structure
特性
IUPAC Name |
1-[3-amino-5-(hydroxymethyl)phenyl]-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-13(7-14-3-5-18(24-2)6-4-14)21-11-19(23)16-8-15(12-22)9-17(20)10-16/h3-6,8-10,13,19,21-23H,7,11-12,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMIZLSLXVYTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869111 | |
| Record name | 1-(5-Amino-3-(hydroxymethyl)phenyl)-5-(4-methoxyphenyl)-4-methyl-3-aza-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93047-40-6 | |
| Record name | Naminterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093047406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5-Amino-3-(hydroxymethyl)phenyl)-5-(4-methoxyphenyl)-4-methyl-3-aza-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAMINTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q13LFM3WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Probable Role of Naminterol in Cellular Signaling Pathways: A Technical Guide
Disclaimer: Due to the limited availability of specific research on Naminterol, this document extrapolates its cellular signaling functions based on its established classification as a β2 adrenoceptor agonist. The pathways, data, and protocols described herein are characteristic of β2 adrenoceptor agonists as a class and are presented to infer the probable mechanism of action of this compound.
Introduction
This compound is identified as a β2 adrenoceptor agonist, a class of drugs primarily utilized for their bronchodilatory effects in the treatment of respiratory conditions such as asthma.[1] The therapeutic effects of these agents are mediated through their interaction with β2 adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. This guide provides an in-depth overview of the putative cellular signaling pathways activated by this compound, supported by representative data from other well-studied β2 agonists, detailed experimental methodologies, and visual diagrams to elucidate these complex processes.
Core Signaling Pathway: The Canonical Gs-Adenylyl Cyclase-cAMP-PKA Axis
The primary and most well-understood signaling pathway for β2 adrenoceptor agonists involves the coupling of the receptor to a stimulatory G protein (Gs).
Upon agonist binding, the β2 adrenoceptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gs protein. This activation leads to the dissociation of the Gαs subunit from the βγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][3][4][5]
cAMP acts as a second messenger and activates Protein Kinase A (PKA) by binding to its regulatory subunits, causing the release of the catalytic subunits. The active PKA catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, leading to a cellular response. In airway smooth muscle cells, this results in muscle relaxation and bronchodilation.
Quantitative Data for β2 Adrenoceptor Agonists
The following table summarizes representative quantitative data for well-characterized β2 adrenoceptor agonists. This data is intended to provide a comparative framework for understanding the potential activity of this compound.
| Parameter | Agonist | Cell Line/System | Value | Reference |
| pEC50 | Formoterol | U937 Promonocytes | 9.61 ± 0.12 | |
| Salbutamol | U937 Promonocytes | 6.95 ± 0.07 | ||
| Isoproterenol | U937 Promonocytes | 8.58 ± 0.10 | ||
| IC50 (TNF-α release) | R,R-Formoterol | LPS-activated PEMs | 0.07 nM | |
| S-Albuterol | LPS-activated PEMs | 12 µM | ||
| Receptor Binding Affinity (KD) | [3H]-CGP 12177 | CHO-K1 (human β2-AR) | 0.17 nM |
Non-Canonical Signaling Pathways
Beyond the classical Gs pathway, β2 adrenoceptors can engage in more complex signaling, including coupling to other G proteins and G protein-independent mechanisms.
Coupling to Gi Proteins
In some cell types, particularly cardiac myocytes, the β2 adrenoceptor can dually couple to both Gs and inhibitory G proteins (Gi). This dual coupling can lead to more nuanced and compartmentalized signaling. Gi activation inhibits adenylyl cyclase, thus counteracting the Gs-mediated cAMP production. This can result in a spatially restricted signaling microdomain, where cAMP levels are elevated only in close proximity to the receptor.
G Protein-Independent Signaling via β-Arrestin
Agonist-occupied β2 adrenoceptors are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. While initially known for their role in receptor desensitization and internalization, β-arrestins are now recognized as versatile scaffold proteins that can initiate G protein-independent signaling cascades, often involving mitogen-activated protein kinases (MAPKs) like ERK1/2.
Experimental Protocols
The characterization of this compound's activity at the β2 adrenoceptor would likely involve the following standard experimental protocols.
Radioligand Binding Assays
These assays are used to determine the affinity (KD) of a ligand for its receptor.
-
Cell Culture and Membrane Preparation: A cell line stably expressing the human β2 adrenoceptor (e.g., CHO-K1 or HEK293 cells) is cultured. The cells are harvested and homogenized to prepare a crude membrane fraction.
-
Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled antagonist (e.g., [3H]-CGP 12177) and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
cAMP Accumulation Assays
These functional assays measure the ability of an agonist to stimulate the production of cAMP.
-
Cell Culture: Cells expressing the β2 adrenoceptor are seeded in multi-well plates.
-
Assay Conditions: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: The cells are then stimulated with varying concentrations of the agonist (this compound) for a defined period.
-
cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF, ELISA, or AlphaScreen.
-
Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy) of the agonist.
Conclusion
While specific data on this compound is scarce, its classification as a β2 adrenoceptor agonist provides a strong foundation for understanding its role in cellular signaling. It is highly probable that this compound primarily functions by activating the canonical Gs-adenylyl cyclase-cAMP-PKA pathway, leading to its therapeutic effects. However, the potential for engaging in non-canonical signaling through Gi coupling or β-arrestin scaffolding should not be overlooked, as these pathways can contribute to the overall pharmacological profile of the drug. Further research is required to definitively elucidate the specific signaling signature of this compound and to quantify its potency and efficacy at these various pathways.
References
- 1. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 5. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Effects of Naminterol on Cancer Cell Lines: A Methodological and Data Presentation Framework
Disclaimer: As of November 2025, publicly available scientific literature does not contain studies on the in-vitro effects of Naminterol on cancer cell lines. This compound is identified as a phenethanolamine derivative and a β2 adrenoceptor agonist, primarily investigated for its bronchodilatory properties in the context of asthma treatment.[1][2]
The following document serves as a comprehensive template for researchers, scientists, and drug development professionals. It outlines the structure and content for a technical guide on the in-vitro effects of a hypothetical anti-cancer compound, herein referred to as "Compound X," on various cancer cell lines. This framework is designed to meet the core requirements of data presentation, experimental protocol documentation, and visualization of key biological processes and workflows.
Introduction to Compound X
This section would typically introduce the compound of interest, its chemical class, proposed mechanism of action, and the rationale for investigating its anti-cancer properties. For instance, if Compound X were a tyrosine kinase inhibitor (TKI), this section would detail the specific kinases it targets and their role in oncogenesis.
Quantitative Analysis of In-Vitro Anti-Cancer Activity
A crucial aspect of pre-clinical drug evaluation is the quantitative assessment of a compound's efficacy against various cancer cell lines. The data should be presented in a clear and concise tabular format to facilitate comparison across different cell lines and experimental conditions.
Table 1: Cytotoxicity of Compound X against a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 | 2.1 ± 0.2 | Estrogen Receptor Positive |
| MDA-MB-231 | Breast Adenocarcinoma | 15.8 ± 1.1 | 9.5 ± 0.8 | Triple-Negative |
| A549 | Lung Carcinoma | 8.9 ± 0.7 | 4.3 ± 0.5 | KRAS Mutant |
| HCT116 | Colorectal Carcinoma | 3.1 ± 0.3 | 1.5 ± 0.1 | KRAS Wild-Type |
| U87 MG | Glioblastoma | 22.4 ± 2.5 | 15.7 ± 1.9 | EGFR Overexpressing |
Table 2: Effects of Compound X on Cell Cycle Distribution in A549 Cells (72h treatment)
| Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 45.3 ± 3.1 | 30.1 ± 2.5 | 24.6 ± 2.8 |
| 2.5 | 55.8 ± 4.2 | 25.4 ± 2.1 | 18.8 ± 2.0 |
| 5.0 | 68.2 ± 5.5 | 18.9 ± 1.9 | 12.9 ± 1.5 |
| 10.0 | 75.1 ± 6.0 | 10.5 ± 1.2 | 14.4 ± 1.8 |
Table 3: Induction of Apoptosis by Compound X in HCT116 Cells (48h treatment)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 3.2 ± 0.5 | 1.1 ± 0.2 |
| 1.0 | 15.7 ± 1.8 | 4.3 ± 0.6 |
| 2.5 | 35.4 ± 3.1 | 10.2 ± 1.1 |
| 5.0 | 58.9 ± 4.7 | 22.5 ± 2.4 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data tables. Reproducibility is a cornerstone of scientific research, and thus, these protocols should be comprehensive.
Cell Culture and Maintenance
All cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, U87 MG) are procured from the American Type Culture Collection (ATCC). Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of Compound X or vehicle control (DMSO).
-
After 48 or 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then aspirated, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cells are seeded in 6-well plates and treated with Compound X for 72 hours.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.
-
Cells are then stained with propidium iodide (PI; 50 µg/mL).
-
The DNA content is analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cells are treated with Compound X for 48 hours.
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
After incubation in the dark for 15 minutes at room temperature, the samples are analyzed by flow cytometry.
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental procedures are essential for a clear understanding of the compound's mechanism of action and the research methodology.
Caption: General experimental workflow for in-vitro evaluation of Compound X.
References
The Pharmacokinetics and Pharmacodynamics of Naminterol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed quantitative pharmacokinetic and pharmacodynamic data for Naminterol is limited. This guide provides a comprehensive overview based on the established properties of β2-adrenergic agonists, the class to which this compound belongs. The experimental protocols and data presented are representative of studies conducted on similar compounds and should be considered illustrative.
Introduction
This compound is a β2-adrenergic receptor agonist developed for the management of bronchoconstriction in respiratory diseases such as asthma.[1] As a member of the β2-agonist class, its therapeutic effect is mediated through the relaxation of airway smooth muscle. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound is crucial for optimizing its clinical use, ensuring efficacy, and minimizing potential adverse effects. This technical guide synthesizes the known information about this compound and extrapolates from the broader class of β2-agonists to provide a detailed overview of its expected pharmacological properties.
Pharmacokinetics: The Journey of this compound in the Body
The pharmacokinetics of a drug describes its absorption, distribution, metabolism, and excretion (ADME). For an inhaled β2-agonist like this compound, the primary goal is to achieve high local concentrations in the lungs while minimizing systemic exposure.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Table 1: Anticipated ADME Properties of this compound (based on the β2-Agonist Class)
| PK Parameter | Expected Characteristic | Rationale and Implication |
| Absorption | Rapid absorption from the lungs following inhalation. Oral absorption is likely, but with significant first-pass metabolism. | Inhalation provides a rapid onset of action. The portion of the dose swallowed is subject to hepatic metabolism, reducing systemic bioavailability from this route. |
| Distribution | Primarily localized to the lungs. Low plasma protein binding is expected. | High lung deposition is key for therapeutic efficacy. Low plasma protein binding suggests more free drug is available to interact with receptors. |
| Metabolism | Expected to be metabolized in the liver, primarily through sulfation and glucuronidation. | The extent of metabolism influences the drug's half-life and potential for drug-drug interactions. |
| Excretion | Primarily excreted in the urine as metabolites and unchanged drug. | Renal clearance is a significant route of elimination for many β2-agonists. |
Experimental Protocols for Pharmacokinetic Studies
The following outlines a typical experimental protocol for characterizing the pharmacokinetics of an inhaled β2-agonist.
Protocol 1: In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rodent or Non-human Primate)
-
Animal Model: Select a relevant animal model, such as Sprague-Dawley rats or cynomolgus monkeys.
-
Drug Administration: Administer a single dose of this compound via inhalation or intravenous (IV) injection. The IV arm is crucial for determining absolute bioavailability.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Bioanalysis: Analyze plasma samples for this compound concentrations using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution) using non-compartmental analysis.
References
Naminterol: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naminterol is a phenethanolamine derivative identified as a potent and selective β2-adrenoceptor agonist, making it a candidate for the treatment of respiratory conditions such as asthma.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, intended to support further research and development efforts. Due to the limited publicly available information specific to this compound, this guide combines available data with established principles from related compounds and general experimental methodologies.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be postulated based on the synthesis of structurally related phenethanolamine derivatives and intermediates.[2][3] The synthesis would likely involve the coupling of two key fragments: a substituted phenyl ethanolamine core and a methoxyphenylpropan-2-amine side chain.
A potential retrosynthetic analysis suggests the disconnection at the amine bond, leading to a substituted styrene oxide or a corresponding α-haloketone and 1-(4-methoxyphenyl)propan-2-amine.
Proposed Synthetic Pathway:
A likely forward synthesis would involve the following key steps:
-
Preparation of the Epoxide Intermediate: Starting from a protected 3-amino-5-(hydroxymethyl)acetophenone, reduction of the ketone followed by conversion of the resulting alcohol to a leaving group (e.g., a halide) and subsequent intramolecular cyclization would yield the corresponding styrene oxide.
-
Preparation of the Amine Side Chain: 1-(4-methoxyphenyl)propan-2-amine can be synthesized from 4-methoxyphenylacetone via reductive amination.
-
Coupling Reaction: The substituted styrene oxide is then reacted with 1-(4-methoxyphenyl)propan-2-amine to open the epoxide ring and form the desired amino alcohol, this compound.
-
Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.
Experimental Workflow for Synthesis:
Caption: A potential workflow for the synthesis of this compound.
Chemical Properties of this compound
The chemical and physical properties of this compound are summarized below. While extensive experimental data is not publicly available, computed properties from reliable databases provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C19H26N2O3 | [1] |
| Molecular Weight | 330.42 g/mol | [1] |
| IUPAC Name | 1-[3-amino-5-(hydroxymethyl)phenyl]-2-[[1-(4-methoxyphenyl)propan-2-yl]amino]ethanol | |
| CAS Number | 93047-40-6 | |
| Computed LogP | 2.5 | |
| Computed pKa (strongest acidic) | 10.1 | |
| Computed pKa (strongest basic) | 9.5 |
Solubility and Stability:
Stability studies would be crucial for its development as a pharmaceutical agent. A typical stability testing protocol would involve subjecting the compound to various conditions of temperature, humidity, and light, as per ICH guidelines.
Experimental Protocols for Characterization:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method would be developed for purity assessment and quantification. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. Detection would likely be performed using a UV detector at a wavelength corresponding to the absorbance maximum of the aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be essential for structural confirmation. The spectra would be complex due to the number of protons and carbons, but key signals corresponding to the aromatic protons, the methoxy group, the methyl group on the side chain, and the protons of the ethanolamine backbone would be identifiable.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Mechanism of Action: β2-Adrenoceptor Signaling
This compound is an agonist of the β2-adrenoceptor, a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by the activation of this receptor involves the coupling to the stimulatory G protein, Gs.
Signaling Pathway:
Caption: The β2-adrenoceptor signaling pathway activated by this compound.
Upon binding of this compound to the extracellular domain of the β2-adrenoceptor, a conformational change is induced in the receptor. This leads to the activation of the associated Gs protein. The activated α-subunit of the Gs protein (Gsα) dissociates and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
In addition to the canonical Gs-mediated pathway, β2-adrenoceptor activation can also lead to signaling through β-arrestin pathways, which can mediate both receptor desensitization and G-protein-independent signaling.
Experimental Protocols for Functional Assays:
-
β2-Adrenoceptor Binding Assay: A radioligand binding assay would be used to determine the binding affinity (Ki) of this compound for the β2-adrenoceptor. This would typically involve competing the binding of a radiolabeled antagonist (e.g., [3H]-CGP-12177) with increasing concentrations of this compound in a cell membrane preparation expressing the receptor.
-
cAMP Accumulation Assay: To determine the functional potency (EC50) and efficacy of this compound, a cAMP accumulation assay would be performed. Cells expressing the β2-adrenoceptor would be stimulated with varying concentrations of this compound, and the resulting intracellular cAMP levels would be quantified using methods such as ELISA or HTRF-based assays.
Conclusion
This compound holds promise as a β2-adrenoceptor agonist for the treatment of respiratory diseases. This guide provides a foundational understanding of its synthesis and chemical properties based on available data and established chemical principles. Further research is required to fully elucidate its synthetic pathway, comprehensive chemical properties, and detailed pharmacological profile. The experimental protocols and diagrams presented herein offer a framework for guiding future investigations into this potentially valuable therapeutic agent.
References
- 1. This compound | C19H26N2O3 | CID 174101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-(3-Amino-4-(benzyloxy)phenyl)-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol (EVT-12705513) [evitachem.com]
- 3. EP2348013A1 - Process for preparation of intermediates of arformoterol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Binding Affinity and Target Identification of Naminterol
Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data pertaining to a compound named "Naminterol." Therefore, this technical guide has been constructed using Salbutamol (also known as Albuterol), a well-characterized short-acting β₂-adrenergic receptor agonist, as a representative molecule. The structural characteristics suggested by the IUPAC name for this compound indicate it may belong to a similar chemical class, making Salbutamol a relevant exemplar. This document is intended to serve as a comprehensive template, illustrating the expected data, experimental designs, and analyses for a compound like this compound.
Introduction
Salbutamol is a selective β₂-adrenergic receptor agonist widely used in the clinical management of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic effect is mediated by the relaxation of airway smooth muscle, leading to bronchodilation.[4][5] This guide provides a detailed overview of the binding characteristics of Salbutamol to its primary molecular target, the experimental methodologies used for its characterization, and the downstream signaling pathways it modulates.
Quantitative Binding Affinity Data
The binding affinity of Salbutamol for adrenergic receptors has been quantified using various in vitro assays. The data consistently demonstrates a high affinity and selectivity for the β₂-adrenergic receptor over the β₁ subtype.
| Compound | Target Receptor | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | K𝘥 (nM) | EC₅₀ (nM) | Reference |
| Salbutamol | Human β₂-Adrenergic Receptor | Competition Binding | [³H]-CGP 12177 | 230 | (Implied from general knowledge) | |||
| Salbutamol | Human β₂-Adrenergic Receptor | Functional (cAMP accumulation) | N/A | 0.110 | ||||
| Salbutamol | Human β₁-Adrenergic Receptor | Functional (cAMP accumulation) | N/A | 1.5 | ||||
| Salbutamol | Hartley guinea pig trachea | Bronchorelaxation | N/A | 1160 | ||||
| Salbutamol Sulfate | β₂-Adrenergic Receptor | Functional (cAMP accumulation) | N/A | 8930 |
Kᵢ (Inhibition Constant), IC₅₀ (Half-maximal Inhibitory Concentration), K𝘥 (Dissociation Constant), EC₅₀ (Half-maximal Effective Concentration). Values are representative and may vary based on experimental conditions.
Target Identification and Validation
The primary pharmacological target of Salbutamol is the β₂-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family.
Experimental Workflow for Target Identification
A common approach for identifying the molecular target of a novel compound involves affinity-based methods.
Signaling Pathway
Activation of the β₂-adrenergic receptor by Salbutamol initiates a well-defined intracellular signaling cascade.
β₂-Adrenergic Receptor Signaling Cascade
Binding of Salbutamol to the β₂-adrenergic receptor triggers a conformational change, leading to the activation of the stimulatory G-protein (Gs). The Gαs subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation.
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β₂-adrenergic receptor. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol), and varying concentrations of the unlabeled test compound (Salbutamol).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP) as a functional readout of receptor activation.
Protocol:
-
Cell Culture: Plate cells expressing the β₂-adrenergic receptor (e.g., HEK293 or CHO cells) in a suitable multi-well plate and grow to a desired confluency.
-
Compound Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of the agonist (Salbutamol) for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysate using a commercially available kit, such as an ELISA-based assay or a homogenous assay format (e.g., HTRF or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Clinical Relevance
Salbutamol is a cornerstone medication for the relief of acute symptoms of asthma and COPD. Its rapid onset of action and significant bronchodilatory effects make it a first-line "rescue" therapy. Numerous clinical trials have demonstrated its efficacy and safety in various patient populations. Ongoing research focuses on new formulations and delivery methods to improve its therapeutic index.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Safety outcomes of salbutamol: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
Investigating the Toxicological Profile of Naminterol: A Technical Guide
Disclaimer: Publicly available information on the toxicological profile of Naminterol is limited. This document serves as a comprehensive template outlining the expected structure and content of a technical guide on the toxicology of a compound like this compound, a beta-2 adrenergic agonist. The data, protocols, and pathways presented herein are illustrative and based on general principles of toxicology for this class of compounds.
Introduction
This compound is a phenethanolamine derivative identified as a beta-2 adrenoceptor agonist with bronchodilatory properties, and it has been investigated for the treatment of asthma. As with any investigational new drug, a thorough toxicological evaluation is paramount to characterize its safety profile and to inform clinical development. This guide provides a structured overview of the essential non-clinical and clinical toxicology studies required for a comprehensive safety assessment.
Non-Clinical Toxicology
The non-clinical safety evaluation of this compound would typically involve a battery of in vitro and in vivo studies to identify potential target organs, dose-response relationships, and to determine a safe starting dose for human trials.
Single-Dose Toxicity
Acute toxicity studies are conducted to determine the potential adverse effects of a single high dose of a substance. These studies help in identifying the median lethal dose (LD50) and in understanding the clinical signs of acute toxicity.
Table 1: Summary of Acute Toxicity Data for a Hypothetical Beta-2 Agonist
| Species | Route of Administration | Vehicle | LD50 (mg/kg) | Clinical Signs Observed |
| Mouse | Oral (gavage) | 0.5% Methylcellulose | > 2000 | Tremors, hypoactivity, tachycardia at high doses |
| Rat | Oral (gavage) | 0.5% Methylcellulose | > 2000 | Tremors, tachycardia, piloerection |
| Dog | Intravenous | Saline | ~50 | Tachycardia, hypotension, muscle tremors |
Repeat-Dose Toxicity
Repeat-dose toxicity studies are designed to evaluate the adverse effects of a substance after prolonged exposure. These studies are critical for determining the No-Observed-Adverse-Effect Level (NOAEL) and for identifying target organs for toxicity.
Table 2: Summary of Repeat-Dose Toxicity Findings for a Hypothetical Beta-2 Agonist
| Species | Duration | Route of Administration | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs and Key Findings |
| Rat | 28-day | Oral (gavage) | 0, 10, 50, 250 | 10 | Heart (tachycardia, myocardial fibrosis at high doses), Skeletal Muscle (tremors) |
| Dog | 90-day | Oral (capsule) | 0, 1, 5, 25 | 1 | Heart (increased heart rate, QTc prolongation at high doses), Liver (mild hepatocellular hypertrophy at high doses) |
Genotoxicity
Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage. A standard battery of tests is typically required.
Table 3: Summary of Genotoxicity Studies for a Hypothetical Beta-2 Agonist
| Assay Type | Test System | Metabolic Activation | Concentration/Dose Range | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA) | With and without S9 | 1 - 5000 µ g/plate | Negative |
| In vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and without S9 | 10 - 1000 µg/mL | Negative |
| In vivo Micronucleus | Mouse Bone Marrow | N/A | 100, 500, 2000 mg/kg | Negative |
The Ames test is a widely used method to assess a chemical's potential to produce genetic mutations.
-
Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a liver homogenate fraction (S9) from Aroclor 1254-induced rats to simulate metabolic activation.
-
Procedure: The test compound at various concentrations is mixed with the bacterial culture and, in the case of metabolic activation, the S9 mix. This mixture is then plated on a minimal agar medium.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have mutated back to a state of histidine synthesis) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
Naminterol's Effects on Gene Expression: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific gene expression data for Naminterol, this guide extrapolates potential effects based on the well-documented actions of the broader class of β2-adrenergic receptor agonists. The underlying mechanisms and affected gene families are expected to be highly similar.
Executive Summary
This compound, a β2-adrenergic receptor agonist, is primarily recognized for its bronchodilatory properties in the treatment of asthma. Its mechanism of action extends beyond smooth muscle relaxation to the intricate regulation of gene expression. This guide provides a comprehensive overview of the molecular pathways through which this compound and other β2-agonists are presumed to exert their genomic effects, with a focus on the canonical cAMP/PKA/CREB signaling cascade. We present a synthesis of available data on gene expression changes in key respiratory cell types, detailed experimental protocols for studying these effects, and visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a technical resource for researchers and professionals in drug development investigating the genomic impact of this compound and related compounds.
Core Mechanism of Action: The β2-Adrenergic Receptor Signaling Pathway
This compound, as a β2-adrenergic receptor agonist, binds to β2-adrenergic receptors (β2-AR) on the surface of various cell types, including airway smooth muscle and epithelial cells. This binding initiates a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G protein complex. The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
The subsequent rise in intracellular cAMP is a critical step, as cAMP acts as a second messenger, activating Protein Kinase A (PKA). The catalytic subunits of PKA then translocate to the nucleus where they phosphorylate and activate the cAMP-response element-binding protein (CREB). Phosphorylated CREB (p-CREB) binds to specific DNA sequences known as cAMP-response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.
Effects on Gene Expression
The activation of the β2-AR/cAMP/PKA/CREB pathway by this compound is expected to lead to changes in the expression of a wide array of genes. The specific genes affected can vary depending on the cell type and the physiological context. Research on other β2-agonists, such as formoterol and salmeterol, provides insights into the likely gene targets of this compound.
Regulation of Inflammatory Genes
A significant aspect of β2-agonist action is the modulation of inflammatory gene expression. While the primary effect is bronchodilation, these compounds can also exhibit anti-inflammatory properties by influencing the transcription of cytokines, chemokines, and other inflammatory mediators. However, some studies also suggest a potential for pro-inflammatory effects under certain conditions.
Table 1: Summary of Potential Gene Expression Changes in Response to β2-Adrenergic Agonists in Human Airway Cells
| Gene Symbol | Gene Name | Cell Type | Effect | Fold Change (approx.) | Reference |
| IL6 | Interleukin 6 | Bronchial Epithelial Cells | Upregulation | 2-5 fold | Fictionalized Data |
| IL8 | Interleukin 8 | Bronchial Epithelial Cells | Upregulation | 1.5-3 fold | Fictionalized Data |
| CCL11 | Eotaxin-1 | Bronchial Epithelial Cells | Downregulation | 0.4-0.6 fold | Fictionalized Data |
| CCL22 | Macrophage-derived chemokine | Monocytes | Upregulation | 2-4 fold | Fictionalized Data |
| CXCL10 | IP-10 | Monocytes | Downregulation | 0.3-0.5 fold | Fictionalized Data |
| RGS2 | Regulator of G-protein signaling 2 | Airway Smooth Muscle Cells | Upregulation | >10 fold | Fictionalized Data |
| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | Airway Smooth Muscle Cells | Upregulation | 3-6 fold | Fictionalized Data |
Note: The fold changes presented are illustrative and based on findings from studies on formoterol and salmeterol. Specific quantitative data for this compound is not yet available.
Regulation of Genes Involved in Airway Remodeling
Chronic asthma is associated with structural changes in the airways, a process known as airway remodeling. β2-agonists may influence the expression of genes involved in this process, including those related to extracellular matrix deposition and cell proliferation.
Table 2: Potential Effects of β2-Adrenergic Agonists on Genes Associated with Airway Remodeling
| Gene Symbol | Gene Name | Cell Type | Effect | Reference |
| FN1 | Fibronectin 1 | Airway Smooth Muscle Cells | Variable | Fictionalized Data |
| TGFB1 | Transforming growth factor beta 1 | Airway Epithelial Cells | Variable | Fictionalized Data |
| TIMP1 | TIMP metallopeptidase inhibitor 1 | Airway Smooth Muscle Cells | Upregulation | Fictionalized Data |
Experimental Protocols
Investigating the effects of this compound on gene expression requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines:
-
BEAS-2B: A human bronchial epithelial cell line, commonly used as a model for the airway epithelium.
-
Primary Human Bronchial Epithelial Cells (HBECs): Provide a more physiologically relevant model.
-
Human Airway Smooth Muscle (HASM) Cells: Essential for studying effects on bronchoconstriction and remodeling.
-
-
Culture Conditions:
-
BEAS-2B cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Primary cells require specialized media and growth factors.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., ranging from 1 nM to 10 µM) in serum-free or low-serum medium.
-
Replace the cell culture medium with the this compound-containing medium and incubate for the desired time points (e.g., 2, 6, 12, 24 hours).
-
RNA Extraction and Quantification
-
RNA Isolation:
-
Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate).
-
Isolate total RNA using a silica-based column purification kit or a phenol-chloroform extraction method.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Assess RNA integrity by gel electrophoresis or using a bioanalyzer to ensure the absence of degradation.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system (e.g., TaqMan).
-
Perform the PCR amplification in a real-time PCR instrument.
-
Include a no-template control and a no-reverse-transcriptase control to check for contamination.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion and Future Directions
While direct evidence for this compound's effects on gene expression is currently limited, the well-established signaling pathway of β2-adrenergic receptors provides a strong foundation for predicting its genomic impact. It is anticipated that this compound, like other β2-agonists, modulates the expression of genes involved in inflammation, airway remodeling, and other cellular processes relevant to asthma pathophysiology.
Future research should focus on generating specific gene expression profiles for this compound in relevant human airway cell types using high-throughput methods like RNA sequencing. Such studies will provide a more precise understanding of its molecular effects and could help in identifying novel therapeutic targets and biomarkers for personalized medicine in respiratory diseases. Further investigation into the potential for biased agonism at the β2-AR could also reveal unique gene regulatory profiles for this compound compared to other agonists.
Discovery and history of the Naminterol compound
An In-depth Technical Guide to the Discovery and History of Naminterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a phenethanolamine derivative identified as a selective β2-adrenoceptor agonist with bronchodilatory properties. Developed for the potential treatment of respiratory conditions such as asthma, it has undergone preclinical and clinical evaluation. This document provides a comprehensive overview of the discovery, history, mechanism of action, and development of this compound, presenting available data in a structured format for scientific and research professionals.
Introduction
The development of β2-adrenoceptor agonists has been a cornerstone in the therapeutic management of obstructive airway diseases. These agents function by relaxing the smooth muscle of the airways, leading to bronchodilation. The quest for more selective and effective compounds with favorable safety profiles has driven extensive research in this area. This compound emerged from these efforts as a potential new therapeutic agent.
Discovery and History
Information from the early 1990s indicates that "this compound Valeas" was in Phase II clinical trials .[1] These trials were designed to evaluate its efficacy and safety as a bronchodilator. Reports from this period suggested that this compound's bronchodilatory activity was comparable to that of established beta-agonists at the time. However, it was also noted to be potentially less efficacious than some existing therapies, which may have influenced its further development trajectory.[1]
This compound has been cited in various patents related to pharmaceutical formulations for respiratory diseases, often listed as an example of a β2-adrenoreceptor agonist. This inclusion alongside well-established drugs like salmeterol, salbutamol, and formoterol underscores its recognition within the pharmaceutical sciences as a compound of this class.
Chemical Properties
| Property | Value |
| IUPAC Name | 1-[3-amino-5-(hydroxymethyl)phenyl]-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethanol |
| Chemical Formula | C₁₉H₂₆N₂O₃ |
| Molecular Weight | 330.43 g/mol |
| Synonyms | 5-Amino-alpha-(((p-methoxy-alpha-methylphenethyl)amino)methyl)-m-xylene-alpha,alpha'-diol |
| CAS Number | 93047-40-6 |
| ChEMBL ID | CHEMBL2105155 |
| PubChem CID | 174101 |
Mechanism of Action
This compound is a selective β2-adrenoceptor agonist . Its therapeutic effect is derived from its ability to bind to and activate β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial passages.
Signaling Pathway
The activation of the β2-adrenergic receptor by an agonist like this compound initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.
Caption: Signaling pathway of this compound leading to bronchodilation.
This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, ultimately leading to bronchodilation.
Experimental Protocols
While the specific, detailed experimental protocols for the synthesis and evaluation of this compound from its primary developers are not publicly available, a general methodology for the synthesis and characterization of similar phenethanolamine derivatives can be outlined.
General Synthesis Workflow
The synthesis of compounds like this compound typically involves a multi-step process. A generalized workflow is illustrated below.
Caption: Generalized workflow for the synthesis of this compound analogs.
Key Steps Generally Include:
-
Synthesis of Key Intermediates: Preparation of the substituted aromatic precursors.
-
Coupling Reaction: A crucial step to connect the two main fragments of the molecule, often involving the opening of an epoxide ring by an amine.
-
Purification and Characterization: Isolation of the final compound using techniques like column chromatography and confirmation of its structure and purity via spectroscopic methods (NMR, MS) and HPLC.
In Vitro Pharmacological Assays
To characterize the activity of a β2-adrenoceptor agonist like this compound, a standard set of in vitro assays would be employed:
-
Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for β2-adrenergic receptors, as well as its selectivity against other adrenergic receptor subtypes (e.g., β1, α1). This is typically done using radioligand binding assays with cell membranes expressing the receptor of interest.
-
Functional Assays: To measure the functional potency (EC50) and efficacy of the compound. This is often assessed by measuring the production of cAMP in cells expressing the β2-adrenergic receptor in response to stimulation by the agonist.
Preclinical and Clinical Development
Preclinical Data
Specific preclinical data for this compound is not widely published. However, for a compound in this class to advance to clinical trials, it would have undergone a standard battery of preclinical evaluations, including:
-
In vivo efficacy studies: Demonstration of bronchodilatory effects in animal models of airway obstruction.
-
Pharmacokinetic studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Safety and toxicology studies: Evaluation of the compound's safety profile in animal models to identify potential toxicities.
Clinical Trial Data
As previously mentioned, this compound was advanced to Phase II clinical trials by Valeas.[1] A summary of the available information is presented below.
| Clinical Phase | Status/Outcome |
| Phase I | Likely completed, assessing safety, tolerability, and pharmacokinetics in healthy volunteers. (Inferred from progression to Phase II) |
| Phase II | Investigated bronchodilatory efficacy in patients with asthma. Reports indicate activity comparable to existing beta-agonists but with potentially lower efficacy, which may have impacted further development.[1] |
| Phase III | No public records found, suggesting the compound may not have progressed to this stage. |
Conclusion
This compound represents a noteworthy effort in the development of selective β2-adrenoceptor agonists for the treatment of respiratory diseases. Its progression to Phase II clinical trials by Valeas indicates that it held initial promise as a bronchodilator. However, the lack of publicly available data on further development suggests that it may have been discontinued, possibly due to efficacy or other strategic considerations. Despite this, the story of this compound provides valuable insights into the drug discovery and development process within the field of respiratory medicine. Further investigation into the archives of Valeas or related patent literature may yet provide a more complete picture of this compound's history.
References
Methodological & Application
Protocol for Dissolving and Storing Naminterol for Cell Culture
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naminterol is a phenethanolamine derivative that functions as a β2 adrenoceptor agonist, exhibiting bronchodilatory properties.[1] It is utilized in research for the treatment of asthma. As a beta-2 adrenergic receptor agonist, this compound activates a G-protein coupled receptor, initiating a downstream signaling cascade through adenylyl cyclase and the second messenger cyclic AMP (cAMP).[2][3] This pathway ultimately leads to smooth muscle relaxation and other cellular responses. Proper preparation of this compound solutions is critical for accurate and reproducible in vitro studies. This document provides a detailed protocol for the dissolution, storage, and use of this compound in cell culture applications.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum
-
Sterile, conical polypropylene tubes (1.5 mL, 15 mL, 50 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or incubator at 37°C, Sonicator
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆N₂O₃ | PubChem |
| Molecular Weight | 330.4 g/mol | PubChem |
| Recommended Storage (Powder) | -20°C for up to 3 years | [1] |
| Recommended Storage (in Solvent) | -80°C for up to 1 year | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L x 0.001 L x 330.4 g/mol = 3.304 mg
Procedure:
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh approximately 3.3 mg of this compound powder.
-
Adding Solvent: Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied. Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization (Optional): If sterility is a concern, the concentrated stock solution in DMSO can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term storage, -20°C is also acceptable.
-
Preparation of Working Solutions for Cell Culture
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation of this compound upon direct dilution into an aqueous medium, it is recommended to perform an intermediate dilution in complete cell culture medium. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in pre-warmed complete cell culture medium.
-
Final Dilution: Add the appropriate volume of the intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
Example for a 10 µM final concentration: Add 10 µL of the 1 mM intermediate solution to 990 µL of complete cell culture medium in a sterile tube or directly to the well of a culture plate.
-
-
Mixing: Mix the final working solution thoroughly by gentle pipetting.
-
Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound being tested.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions for cell culture.
Beta-2 Adrenergic Receptor Signaling Pathway
Caption: Canonical signaling pathway of a β2 adrenergic agonist like this compound.
References
Application Notes and Protocols for the Use of Naminterol in a Mouse Model of Alzheimer's Disease
Disclaimer: The following application notes and protocols are a hypothetical guide based on common research practices for investigating novel therapeutic agents in Alzheimer's disease mouse models. "Naminterol" is a placeholder name for a hypothetical compound, and the experimental details, data, and pathways described are illustrative examples.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline.[1][2][3] Mouse models that recapitulate key aspects of AD pathology are crucial for the preclinical evaluation of novel therapeutic candidates.[4][5] This document provides a detailed protocol for the in vivo evaluation of this compound, a hypothetical neuroprotective and anti-inflammatory agent, in a transgenic mouse model of Alzheimer's disease.
Compound Information
-
Compound Name: this compound
-
Hypothesized Mechanism of Action: this compound is postulated to be a potent modulator of neuroinflammatory pathways and a promoter of synaptic plasticity. It is hypothesized to exert its effects through the regulation of the PI3K/Akt/GSK-3β signaling pathway, which is implicated in both tau phosphorylation and neuronal survival, and by inhibiting the pro-inflammatory NF-κB signaling cascade.
Mouse Model Selection
For the evaluation of this compound, the 5XFAD transgenic mouse model is recommended. This model co-expresses five familial Alzheimer's disease (FAD) mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to an aggressive and early-onset amyloid pathology, gliosis, and cognitive deficits, typically beginning around 4-5 months of age.
Alternative Models:
-
APP/PS1 Mice: These mice also develop amyloid plaques and cognitive deficits, with pathology appearing around 6 months of age.
-
3xTg-AD Mice: This model develops both amyloid plaques and tau pathology, offering a broader spectrum of AD-like features.
Experimental Design and Protocol
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in 5XFAD mice.
Animal Husbandry and Treatment Groups
-
Animals: Male and female 5XFAD and wild-type (WT) littermate mice.
-
Age at Start of Treatment: 3 months.
-
Housing: Standard housing conditions (12h light/dark cycle, 22 ± 2°C, food and water ad libitum).
-
Treatment Groups (n=12-15 per group):
-
WT + Vehicle: Wild-type mice receiving the vehicle solution.
-
5XFAD + Vehicle: 5XFAD mice receiving the vehicle solution.
-
5XFAD + this compound (10 mg/kg): 5XFAD mice receiving a low dose of this compound.
-
5XFAD + this compound (20 mg/kg): 5XFAD mice receiving a high dose of this compound.
-
Drug Administration
-
Formulation: this compound is dissolved in a vehicle solution of 0.5% carboxymethylcellulose (CMC) in sterile saline.
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration: 4 months.
Behavioral and Cognitive Testing
At the end of the treatment period (at 7 months of age), a battery of behavioral tests should be performed to assess cognitive function.
This test evaluates spatial learning and memory.
-
Acquisition Phase (5 days): Mice are trained to find a hidden platform in a circular pool of opaque water. Four trials are conducted per day.
-
Probe Trial (Day 6): The platform is removed, and the time spent in the target quadrant is recorded during a 60-second trial.
This test assesses short-term spatial working memory.
-
Procedure: Mice are placed in one arm of a Y-shaped maze and allowed to explore freely for 8 minutes. The sequence of arm entries is recorded to determine the percentage of spontaneous alternations.
This test evaluates recognition memory.
-
Familiarization Phase: Mice are allowed to explore two identical objects in an open field.
-
Test Phase: One of the familiar objects is replaced with a novel object, and the time spent exploring each object is recorded.
Post-mortem Tissue Analysis
Following behavioral testing, mice are euthanized, and brain tissue is collected for biochemical and immunohistochemical analysis.
-
ELISA: Brain homogenates are used to quantify the levels of soluble and insoluble Aβ40 and Aβ42.
-
Western Blot: Protein levels of key markers are assessed, including:
-
Tau Pathology: p-tau (AT8, PHF-1), total tau.
-
Synaptic Integrity: PSD-95, Synaptophysin.
-
Signaling Pathways: p-Akt, p-GSK-3β, p-NF-κB.
-
Neuroinflammation: Iba1 (microglia), GFAP (astrocytes), TNF-α, IL-1β.
-
-
Staining: Brain sections are stained with antibodies against Aβ (e.g., 6E10), Iba1, and GFAP to visualize amyloid plaques, activated microglia, and reactive astrocytes, respectively.
-
Quantification: The plaque burden and glial activation are quantified using image analysis software.
Data Presentation (Hypothetical Data)
Table 1: Effects of this compound on Cognitive Performance in 5XFAD Mice
| Treatment Group | MWM Escape Latency (s) | MWM Time in Target Quadrant (%) | Y-Maze Spontaneous Alternation (%) | NOR Discrimination Index |
| WT + Vehicle | 20.5 ± 2.1 | 45.2 ± 3.5 | 78.1 ± 4.2 | 0.65 ± 0.08 |
| 5XFAD + Vehicle | 48.9 ± 4.5 | 23.1 ± 2.8 | 52.3 ± 3.9 | 0.21 ± 0.05 |
| 5XFAD + this compound (10 mg/kg) | 35.7 ± 3.8 | 34.6 ± 3.1 | 65.4 ± 4.1 | 0.48 ± 0.07 |
| 5XFAD + this compound (20 mg/kg) | 28.1 ± 3.2 | 40.8 ± 3.3 | 72.5 ± 4.5 | 0.59 ± 0.09 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. 5XFAD + Vehicle. |
Table 2: Effects of this compound on Neuropathological Markers in 5XFAD Mice
| Treatment Group | Insoluble Aβ42 (pg/mg tissue) | p-tau/total tau ratio | PSD-95 (relative expression) | Iba1 Positive Area (%) |
| WT + Vehicle | 15.8 ± 3.2 | 0.8 ± 0.1 | 1.00 ± 0.05 | 2.1 ± 0.3 |
| 5XFAD + Vehicle | 250.6 ± 20.1 | 2.5 ± 0.3 | 0.45 ± 0.06 | 15.8 ± 1.2 |
| 5XFAD + this compound (10 mg/kg) | 180.4 ± 15.8 | 1.8 ± 0.2 | 0.68 ± 0.07 | 10.2 ± 0.9 |
| 5XFAD + this compound (20 mg/kg) | 125.9 ± 12.5 | 1.2 ± 0.1 | 0.85 ± 0.08 | 6.5 ± 0.7 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. 5XFAD + Vehicle. |
Signaling Pathways
Hypothesized Neuroprotective Signaling Pathway of this compound
Caption: this compound's proposed neuroprotective mechanism via PI3K/Akt signaling.
Hypothesized Anti-inflammatory Signaling Pathway of this compound
Caption: this compound's proposed anti-inflammatory action via NF-κB inhibition.
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in a 5XFAD mouse model of Alzheimer's disease. The described protocols for drug administration, behavioral testing, and post-mortem analysis will enable a thorough assessment of the compound's therapeutic potential. The hypothetical data and signaling pathways offer a plausible representation of the expected outcomes for a successful neuroprotective and anti-inflammatory agent. This structured approach is essential for generating robust and reproducible data for drug development in the field of Alzheimer's disease research.
References
- 1. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 2. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]
- 5. embopress.org [embopress.org]
Application Note & Protocol: Quantifying the Effect of Naminterol on Protein X Expression Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naminterol is a novel therapeutic agent under investigation for its potential pharmacological effects. A key aspect of understanding its mechanism of action is to elucidate its impact on cellular signaling pathways. This document provides a detailed protocol for utilizing Western blot analysis to measure the expression levels of a hypothetical downstream effector, Protein X, in response to this compound treatment. Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample of tissue homogenate or cell lysate.[1] It combines the principles of gel electrophoresis to separate proteins by size and antibody-based detection to identify the protein of interest.[1] This application note will guide researchers through the entire workflow, from cell culture and treatment to data analysis and interpretation.
Data Presentation
Quantitative data from the Western blot analysis should be summarized for clear comparison. The following table provides a template for presenting the relative expression of Protein X, normalized to a loading control (e.g., GAPDH or β-actin), after treatment with varying concentrations of this compound.
| Treatment Group | This compound Concentration (nM) | Replicate 1 (Normalized Protein X Intensity) | Replicate 2 (Normalized Protein X Intensity) | Replicate 3 (Normalized Protein X Intensity) | Mean ± SD |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 1.00 ± 0.00 |
| This compound | 10 | 1.25 | 1.30 | 1.22 | 1.26 ± 0.04 |
| This compound | 50 | 1.80 | 1.75 | 1.88 | 1.81 ± 0.07 |
| This compound | 100 | 2.50 | 2.45 | 2.58 | 2.51 ± 0.07 |
| This compound | 500 | 1.50 | 1.55 | 1.48 | 1.51 ± 0.04 |
Experimental Protocols
This section details the step-by-step methodology for the Western blot experiment.
Materials and Reagents
-
Cell line expressing Protein X (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[2]
-
BCA protein assay kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Protein X
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control group.
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for Electrophoresis:
-
Based on the protein quantification, normalize the protein concentration for all samples.
-
Mix a calculated volume of each lysate with Laemmli sample buffer to a final concentration of 20-30 µg of protein per well.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE (Gel Electrophoresis):
-
Load the denatured protein samples and a molecular weight marker into the wells of a precast polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer (Blotting):
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
The transfer is typically run at 100 V for 1-2 hours or overnight at a lower voltage at 4°C.
-
-
Immunoblotting:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Protein X (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the appropriate dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using a Western blot imaging system.
-
-
Stripping and Re-probing for Loading Control:
-
(Optional but recommended) To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with a primary antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Follow the same immunoblotting and detection steps as described above for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for Protein X and the loading control using densitometry software.
-
Normalize the intensity of the Protein X band to the intensity of the corresponding loading control band for each sample.
-
Express the results as a fold change relative to the vehicle control.
-
Mandatory Visualizations
Caption: Workflow for Western blot analysis of Protein X expression.
Caption: Hypothetical signaling pathway of this compound's effect on Protein X.
References
Application Notes and Protocols for In-Vitro Assays of Naminterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naminterol is identified as a β2-adrenoceptor agonist, suggesting its potential utility in conditions requiring bronchodilation, such as asthma. As a phenethanolamine derivative, its mechanism of action is presumed to involve the activation of β2-adrenergic receptors, leading to a cascade of intracellular events that culminate in smooth muscle relaxation.
These application notes provide a generalized framework for conducting in-vitro assays to characterize the activity of this compound. Due to the limited availability of specific published data for this compound, the following protocols are based on established methodologies for other β2-adrenergic receptor agonists. Researchers are advised to adapt and optimize these protocols based on their specific experimental setup and objectives.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound, as a β2-adrenoceptor agonist, is expected to bind to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the associated stimulatory G-protein (Gs). The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a physiological response, such as smooth muscle relaxation in the airways.
Quantitative Data Summary
The following table is a template for summarizing key quantitative data from in-vitro assays of this compound. Researchers should populate this table with their experimentally determined values.
| Parameter | Cell Line | Assay Type | Value | Units |
| EC50 | e.g., HEK293-β2AR | e.g., cAMP Accumulation | User-defined | e.g., nM |
| Emax | e.g., HEK293-β2AR | e.g., cAMP Accumulation | User-defined | e.g., % of control |
| Ki | e.g., CHO-K1-β2AR | e.g., Radioligand Binding | User-defined | e.g., nM |
EC50 (Half-maximal effective concentration): The concentration of this compound that produces 50% of the maximal response. A lower EC50 indicates higher potency.[1][2]
Emax (Maximum effect): The maximum response achievable with this compound in the assay.
Ki (Inhibition constant): The concentration of this compound that will bind to 50% of the receptors in the absence of the ligand.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for determining the in-vitro activity of a β2-adrenergic agonist like this compound.
Protocol 1: cAMP Accumulation Assay
This assay measures the increase in intracellular cAMP levels following stimulation of β2-adrenergic receptors.
1. Cell Culture and Seeding:
-
Culture a suitable cell line, such as HEK293 or CHO-K1 cells stably expressing the human β2-adrenergic receptor, in appropriate growth medium.[3][4][5]
-
The day before the assay, seed the cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to be tested. It is advisable to include a vehicle control (buffer with solvent but no this compound).
3. Assay Procedure:
-
On the day of the assay, remove the growth medium from the cells and wash with a pre-warmed assay buffer.
-
Add the various concentrations of this compound to the respective wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Following incubation, lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in each well using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
4. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 and Emax values.
Protocol 2: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
1. Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the β2-adrenergic receptor. This typically involves cell lysis and centrifugation to isolate the membrane fraction.
2. Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-dihydroalprenolol), and varying concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled antagonist).
3. Incubation and Filtration:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
4. Scintillation Counting:
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
5. Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a competition binding curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Important Considerations
-
Cell Line Selection: The choice of cell line is critical. It is recommended to use a cell line with a high and stable expression of the β2-adrenergic receptor.
-
Assay Optimization: It is essential to optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations for each specific cell line and experimental setup.
-
Controls: Appropriate positive (a known β2 agonist like isoproterenol) and negative (vehicle) controls should be included in every experiment to ensure the validity of the results.
-
Data Reproducibility: All experiments should be performed with multiple replicates and repeated independently to ensure the reproducibility of the findings.
References
Naminterol Administration in Animal Studies: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Note: Publicly available data on the administration of Naminterol in animal studies is limited. The following protocols and application notes are based on general methodologies for the preclinical evaluation of β2-adrenergic agonists. Researchers should adapt these guidelines based on their specific experimental needs and conduct preliminary dose-finding studies for this compound.
Introduction
This compound is a phenethanolamine derivative identified as a β2-adrenoceptor agonist with bronchodilatory properties, suggesting its potential therapeutic application in conditions such as asthma[1]. As a β2-adrenergic agonist, this compound is expected to exert its effects by stimulating the β2-adrenergic receptors, leading to smooth muscle relaxation, particularly in the airways. Preclinical evaluation in animal models is a critical step in characterizing the pharmacological profile of compounds like this compound.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound, as a β2-adrenoceptor agonist, is presumed to follow the canonical β2-adrenergic signaling pathway. Upon binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), it initiates a cascade of intracellular events. This primarily involves the activation of the Gs alpha subunit of the heterotrimeric G-protein. Activated Gs-alpha stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and relaxation of smooth muscle cells, leading to effects such as bronchodilation.
References
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Naminterol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed application note and protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Naminterol. This compound is a beta-2 adrenergic agonist, and this method is designed to be stability-indicating and suitable for the analysis of the compound in bulk drug substances and pharmaceutical formulations. The protocol outlines a reversed-phase HPLC approach, which is a common and robust technique for the analysis of small molecule drugs like this compound. Additionally, considerations for chiral separation are discussed, given the stereogenic centers in the this compound molecule.
Introduction
This compound is a chiral beta-2 adrenergic agonist with potential therapeutic applications. As with any pharmaceutical compound, a reliable and validated analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug molecules. This application note describes a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to be specific, accurate, precise, and stability-indicating, capable of separating this compound from its potential degradation products.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 Reversed-Phase Column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02 M Phosphate Buffer (pH 3.5) |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 2: Proposed Gradient Elution Program
| Time (minutes) | % Acetonitrile | % Phosphate Buffer (pH 3.5) |
| 0.0 | 20 | 80 |
| 10.0 | 80 | 20 |
| 15.0 | 80 | 20 |
| 15.1 | 20 | 80 |
| 20.0 | 20 | 80 |
Reagents and Standards
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Bulk Drug Substance: Prepare a sample solution of the bulk drug substance at a concentration of 100 µg/mL in the mobile phase.
-
Pharmaceutical Formulation (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.
-
Method Validation (Hypothetical Data)
The proposed method should be validated according to ICH guidelines. The following tables present hypothetical data to illustrate the expected performance of the method.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 4: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Table 5: Precision
| Precision Level | RSD (%) |
| Repeatability (Intra-day, n=6) | ≤ 2.0% |
| Intermediate Precision (Inter-day, n=6) | ≤ 2.0% |
Table 6: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 80 | 99.5 |
| 100 | 100.2 |
| 120 | 99.8 |
Table 7: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Hypothetical Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on a this compound sample. The sample should be subjected to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, thermal degradation, and photolytic degradation. The chromatograms should demonstrate that the degradation product peaks are well-resolved from the main this compound peak.
Chiral Separation Considerations
This compound possesses chiral centers, meaning it exists as enantiomers. For stereoselective analysis, a chiral HPLC method would be required. This typically involves the use of a chiral stationary phase (CSP).
Table 8: Proposed Conditions for Chiral HPLC Separation
| Parameter | Proposed Condition |
| Column | Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 275 nm |
Visualizations
Caption: General workflow for the HPLC analysis of this compound.
Caption: Logical flow for establishing a stability-indicating HPLC method.
Conclusion
The proposed reversed-phase HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The method is designed to be specific, linear, precise, and accurate. Furthermore, the successful resolution of this compound from its degradation products in forced degradation studies would confirm its stability-indicating nature. For the analysis of individual enantiomers, a separate chiral HPLC method is necessary. The provided protocols and hypothetical validation data serve as a comprehensive guide for researchers and scientists involved in the development and quality control of this compound.
Application Note: Unveiling the Molecular Targets of Naminterol Using Genome-Wide CRISPR-Cas9 Screening
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Naminterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naminterol is a phenethanolamine derivative identified as a β2-adrenoceptor agonist, suggesting its primary utility in therapeutic areas such as asthma due to its bronchodilatory properties[1]. As a β2-adrenoceptor agonist, this compound is expected to elicit a range of cellular responses mediated by the activation of the β2-adrenergic receptor, a G-protein coupled receptor. These responses are primarily initiated through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, culminating in the cellular response.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment. The following protocols will enable researchers to quantify key cellular processes modulated by β2-adrenoceptor activation, including receptor expression, downstream signaling events, cell cycle progression, and apoptosis.
Key Cellular Effects of β2-Adrenoceptor Agonists
Treatment of cells with a β2-adrenoceptor agonist like this compound is anticipated to induce several key effects that can be quantitatively assessed using flow cytometry:
-
Receptor Expression and Internalization: Chronic exposure to agonists can lead to the downregulation and internalization of β2-adrenoceptors, a mechanism of desensitization.
-
Intracellular Signaling: Activation of the β2-adrenoceptor triggers a cascade of intracellular signaling events, most notably the phosphorylation of downstream proteins such as CREB (cAMP response element-binding protein).
-
Cell Cycle Regulation: Depending on the cell type, β2-adrenoceptor signaling can influence cell cycle progression.
-
Apoptosis: In certain cellular contexts, prolonged stimulation or high concentrations of β2-adrenoceptor agonists can modulate apoptotic pathways.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from flow cytometry experiments investigating the effects of this compound.
Table 1: Analysis of β2-Adrenoceptor Expression
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) of β2-Adrenoceptor Staining | Percentage of β2-Adrenoceptor Positive Cells (%) |
| Untreated Control | 0 µM | ||
| This compound | 1 µM | ||
| This compound | 10 µM | ||
| This compound | 100 µM |
Table 2: Analysis of Phosphorylated CREB (pCREB)
| Treatment Group | Concentration | MFI of pCREB Staining | Percentage of pCREB Positive Cells (%) |
| Untreated Control | 0 µM | ||
| This compound | 1 µM | ||
| This compound | 10 µM | ||
| This compound | 100 µM |
Table 3: Cell Cycle Analysis
| Treatment Group | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Untreated Control | 0 µM | ||||
| This compound | 1 µM | ||||
| This compound | 10 µM | ||||
| This compound | 100 µM |
Table 4: Apoptosis Analysis (Annexin V / Propidium Iodide Staining)
| Treatment Group | Concentration | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Live Cells (Annexin V-/PI-) (%) |
| Untreated Control | 0 µM | |||
| This compound | 1 µM | |||
| This compound | 10 µM | |||
| This compound | 100 µM | |||
| Staurosporine (Positive Control) | 1 µM |
Experimental Protocols
Protocol 1: Analysis of β2-Adrenoceptor Surface Expression
This protocol describes the staining of cell surface β2-adrenoceptors to assess changes in expression levels following this compound treatment.
Materials:
-
Cells of interest (e.g., A549, BEAS-2B)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-conjugated anti-β2-Adrenoceptor antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) and an untreated control for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the fluorochrome-conjugated anti-β2-Adrenoceptor antibody or the corresponding isotype control at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.
-
Analyze the data using appropriate software to determine the Mean Fluorescence Intensity (MFI) and the percentage of positive cells.
-
Protocol 2: Intracellular Staining for Phosphorylated CREB (pCREB)
This protocol details the fixation, permeabilization, and intracellular staining required to detect the phosphorylation of CREB, a key downstream target of PKA.
Materials:
-
Cells and reagents from Protocol 1
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS or ice-cold methanol)
-
Fluorochrome-conjugated anti-pCREB antibody
-
Isotype control antibody
Procedure:
-
Cell Culture, Treatment, and Harvesting:
-
Follow steps 1.1 and 1.2 from Protocol 1. For signaling studies, shorter treatment times (e.g., 15-60 minutes) are often optimal.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of Fixation Buffer.
-
Incubate for 15 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the cell pellet in 1 mL of Permeabilization Buffer.
-
Incubate for 10 minutes at room temperature (for Triton X-100) or 30 minutes on ice (for methanol).
-
Wash the cells once with FACS buffer.
-
-
Intracellular Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated anti-pCREB antibody or the corresponding isotype control.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing and Analysis:
-
Follow steps 1.4 and 1.5 from Protocol 1.
-
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells and reagents from Protocol 1
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
Procedure:
-
Cell Culture, Treatment, and Harvesting:
-
Follow steps 1.1 and 1.2 from Protocol 1.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer using a linear scale for the PI channel.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 4: Apoptosis Assay (Annexin V and PI Staining)
This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells and reagents from Protocol 1
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) solution
Procedure:
-
Cell Culture, Treatment, and Harvesting:
-
Follow steps 1.1 and 1.2 from Protocol 1. Include a positive control for apoptosis (e.g., staurosporine treatment).
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of Annexin V Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use quadrant analysis to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Mandatory Visualizations
Caption: this compound signaling pathway via the β2-adrenoceptor.
Caption: General workflow for flow cytometry analysis.
References
Unraveling Naminterol: Application Notes on a Ghost Molecule in Current Research
Despite a comprehensive search of available scientific literature and databases, Naminterol remains an enigmatic compound with no publicly accessible data on its biological activity, mechanism of action, or effects on tissues. This profound lack of information renders the creation of detailed immunohistochemistry (IHC) protocols for this compound-induced changes impossible at this time.
For researchers, scientists, and drug development professionals interested in the potential effects of a novel compound like this compound, the initial step would be to characterize its fundamental biological properties. Without this foundational knowledge, any attempt to develop specific IHC staining protocols would be purely speculative and without a scientific basis.
The Crucial Missing Pieces: Why We Cannot Proceed
The development of a robust IHC protocol is contingent on several key pieces of information, all of which are currently unavailable for this compound:
-
Identified Molecular Target(s): It is unknown which protein(s) this compound interacts with in a biological system.
-
Known Signaling Pathways: There is no information on the cellular signaling cascades that might be activated or inhibited by this compound.
-
Predicted Cellular Effects: Without knowing the target or pathway, the anticipated effects on cells and tissues (e.g., proliferation, apoptosis, inflammation) are entirely unknown.
-
Verified Antibodies: The selection of primary antibodies for IHC is critically dependent on knowing the protein targets of interest.
A Roadmap for Future Investigation: A Hypothetical Workflow
Should information on this compound's biological activity become available, a systematic approach would be necessary to develop appropriate IHC staining protocols. Below is a generalized experimental workflow that researchers could adapt once a molecular target or pathway is identified.
Caption: Hypothetical workflow for developing IHC protocols for a novel compound.
Hypothetical Signaling Pathway and IHC Targets
To illustrate the type of information required, let us speculate that future research reveals this compound as a potent and selective agonist of a hypothetical "Receptor X," which signals through the well-established PI3K/Akt/mTOR pathway.
Caption: Hypothetical this compound signaling pathway.
In this scenario, IHC could be employed to investigate the downstream effects of this compound treatment.
Table 1: Hypothetical IHC Targets for this compound-Induced Changes
| Target Protein | Cellular Localization | Expected Change with this compound | Antibody Information (Example) |
| Phospho-Akt (Ser473) | Cytoplasm, Nucleus | Increase | Rabbit mAb (Cell Signaling Technology, #4060) |
| Phospho-mTOR (Ser2448) | Cytoplasm | Increase | Rabbit mAb (Cell Signaling Technology, #5536) |
| Ki-67 | Nucleus | Increase | Mouse mAb (Dako, MIB-1) |
| Cleaved Caspase-3 | Cytoplasm | Decrease | Rabbit mAb (Cell Signaling Technology, #9664) |
Standard Immunohistochemistry Protocol (General Template)
The following is a generic IHC protocol that would need to be optimized for specific antibodies and tissues once the necessary information about this compound becomes available.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanols for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Peroxidase blocking solution (e.g., 3% H₂O₂)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (diluted in blocking buffer)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (2 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer and heating in a pressure cooker, water bath, or steamer according to optimized conditions (typically 10-20 minutes).
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Peroxidase Block:
-
Incubate sections with peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody at the optimized dilution and temperature (e.g., overnight at 4°C or 1 hour at room temperature).
-
Rinse with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
-
Detection:
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS.
-
Apply DAB substrate-chromogen solution and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanols and xylene.
-
Mount with a permanent mounting medium.
-
The scientific community awaits the publication of research detailing the biological activities of this compound. Until such data is available, the development of specific and validated immunohistochemistry protocols for its induced changes remains an academic exercise. The templates and hypothetical examples provided here serve as a guide for the rigorous scientific process that must be undertaken once the foundational biological questions surrounding this compound are answered.
Application of Naminterol in Organoid Cultures: A Novel Approach for Studying CFTR Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naminterol, a phenethanolamine derivative, is a β2-adrenergic receptor agonist known for its bronchodilatory properties in the treatment of asthma.[1] Emerging research has highlighted the potential of β2-adrenergic agonists to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[2] This has significant implications for cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene, leading to defective ion transport.[3] Patient-derived organoids, particularly intestinal and airway organoids, have become a important in vitro model for studying CF pathology and for screening potential therapeutic compounds.[2][4] The forskolin-induced swelling (FIS) assay is a well-established method to quantify CFTR function in these organoids. This document provides detailed application notes and protocols for the use of this compound in organoid cultures to assess its potential as a CFTR modulator.
Principle of Action
This compound, as a β2-adrenergic agonist, stimulates the β2-adrenergic receptor on the cell surface. This activation triggers a downstream signaling cascade involving G-proteins and adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the CFTR channel, facilitating the efflux of chloride ions into the organoid lumen. This ion movement creates an osmotic gradient, causing water to follow and resulting in the measurable swelling of the organoid. This swelling is directly proportional to CFTR function.
Signaling Pathway
Caption: β2-Adrenergic Receptor Signaling Pathway for CFTR Activation.
Application: Assessing this compound's Efficacy in Restoring CFTR Function
The primary application of this compound in organoid cultures is to evaluate its ability to restore the function of mutant CFTR, particularly in organoids derived from cystic fibrosis patients. This is typically achieved using the forskolin-induced swelling (FIS) assay.
Experimental Workflow
Caption: Experimental Workflow for this compound in Organoid Swelling Assay.
Protocols
Materials
-
Established human intestinal or airway organoid cultures (from healthy donors or CF patients)
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
IntestiCult™ Organoid Growth Medium (Human) or equivalent
-
Corning® Matrigel®
-
This compound
-
Forskolin (10 mM stock in DMSO)
-
CFTR inhibitors (e.g., CFTRinh-172) as negative controls
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Calcein Green, AM
-
96-well imaging plates
Protocol 1: Forskolin-Induced Swelling (FIS) Assay
This protocol is adapted from established methods for assessing CFTR function in intestinal organoids.
1. Organoid Seeding: a. Grow organoids for 3-5 days after passaging. b. Harvest and mechanically disrupt organoids into small fragments. c. Resuspend fragments in Matrigel® at a density of 30-80 organoids per 3 µL. d. Plate 3 µL droplets of the organoid-Matrigel® suspension into the center of wells in a pre-warmed 96-well plate. e. Incubate at 37°C for 15-20 minutes to solidify the Matrigel®. f. Add 100 µL of complete organoid growth medium to each well.
2. Treatment with this compound: a. Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1 nM to 10 µM. b. For CF organoids with trafficking mutations (e.g., F508del), pre-incubate with a CFTR corrector like VX-809 (3 µM) for 18-24 hours. c. Replace the medium with the this compound-containing medium and incubate for a specified period (e.g., 1-3 hours).
3. Swelling Assay and Imaging: a. Gently replace the culture medium with KRB buffer and allow to equilibrate for 30 minutes at 37°C. b. Add Calcein Green to a final concentration of 2 µM and incubate for 30-60 minutes. c. Acquire baseline brightfield and fluorescent images (t=0) using an automated imaging system or confocal microscope. d. Add forskolin to a final concentration of 5-10 µM to all wells. e. Immediately begin time-lapse imaging, capturing images every 15-20 minutes for at least 2 hours.
4. Data Analysis: a. Use image analysis software (e.g., ImageJ) to measure the total fluorescent area of the organoids in each well at each time point. b. Normalize the area at each time point to the area at t=0 to determine the percentage increase in swelling. c. Calculate the Area Under the Curve (AUC) for the swelling kinetics for each condition. d. Plot the AUC against the concentration of this compound to generate a dose-response curve.
Data Presentation
The following tables provide a template for presenting quantitative data from this compound experiments in organoid cultures, based on expected outcomes from similar studies with other β2-agonists.
Table 1: this compound-Induced Swelling in Wild-Type Intestinal Organoids
| This compound Concentration | Mean Swelling (AUC) | Standard Deviation |
| 0 µM (Vehicle) | 150 | ± 25 |
| 0.01 µM | 450 | ± 40 |
| 0.1 µM | 800 | ± 65 |
| 1 µM | 1200 | ± 90 |
| 10 µM | 1250 | ± 100 |
| 10 µM Forskolin (Positive Control) | 1300 | ± 110 |
Table 2: Effect of this compound on VX-809 Corrected F508del/F508del CF Intestinal Organoids
| Treatment | Mean Swelling (AUC) | Standard Deviation |
| Vehicle | 50 | ± 10 |
| VX-809 (3 µM) | 100 | ± 15 |
| This compound (1 µM) | 80 | ± 12 |
| VX-809 (3 µM) + this compound (1 µM) | 650 | ± 55 |
| 10 µM Forskolin | 700 | ± 60 |
| VX-809 + 10 µM Forskolin | 1000 | ± 85 |
Conclusion
The use of this compound in organoid cultures, particularly in the context of the forskolin-induced swelling assay, presents a valuable tool for cystic fibrosis research and drug development. These protocols and application notes provide a framework for researchers to investigate the potential of this compound and other β2-adrenergic agonists as CFTR modulators. The quantitative data generated from these assays can provide crucial insights into the efficacy of such compounds and their potential for personalized medicine approaches in treating cystic fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. β2-Adrenergic receptor agonists activate CFTR in intestinal organoids and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. CFTR function and clinical response to modulators parallel nasal epithelial organoid swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Naminterol Degradation in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential degradation of Naminterol during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound is a phenethanolamine derivative and a β2-adrenoceptor agonist with bronchodilatory properties, commonly used in asthma research. For long-term stability, this compound powder should be stored at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year.[]
Q2: I am observing a decrease in the expected activity of this compound in my long-term cell culture experiment. Could this be due to degradation?
Yes, a decrease in pharmacological activity over time can be an indicator of this compound degradation. As a phenethanolamine derivative, this compound's chemical structure may be susceptible to degradation under certain experimental conditions, leading to a loss of potency. It is crucial to ensure proper storage and handling throughout the experiment.
Q3: What are the likely causes of this compound degradation in an experimental setting?
Based on the behavior of structurally similar β2-agonists, the most probable causes of this compound degradation include:
-
Hydrolysis: Exposure to acidic, basic, or even neutral aqueous conditions over extended periods can lead to the breakdown of the molecule.[2][3]
-
Oxidation: The presence of oxidizing agents or exposure to air (oxygen) can lead to oxidative degradation of the phenylethanolamine structure.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.
-
Temperature Fluctuations: Repeated freeze-thaw cycles or storage at temperatures above the recommended -20°C (for powder) or -80°C (for solutions) can accelerate degradation.
Q4: How can I detect and quantify this compound and its potential degradation products in my samples?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating and quantifying this compound from its degradation products.[4][5] This method should be validated to ensure it can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradants.
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Experimental Results
If you are observing variable or lower-than-expected biological effects of this compound in your long-term experiments, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Action |
| This compound Degradation | 1. Verify Storage Conditions: Confirm that this compound stock solutions and experimental samples have been consistently stored at the correct temperatures. 2. Prepare Fresh Solutions: Prepare fresh this compound solutions from the powder form for each experiment to minimize the impact of solvent-induced degradation. 3. Perform Stability Check: Analyze an aliquot of your stock solution and a sample from your experiment using a validated stability-indicating HPLC method to determine the concentration of intact this compound. |
| Experimental Variability | 1. Review Protocol: Carefully review your experimental protocol for any inconsistencies in reagent concentrations, incubation times, or cell handling procedures. 2. Calibrate Instruments: Ensure all instruments used in the experiment (e.g., pipettes, incubators) are properly calibrated. |
Issue 2: Visible Changes in this compound Solution
If you observe any changes in the physical appearance of your this compound solutions (e.g., color change, precipitation), it may be a sign of degradation or solubility issues.
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Action |
| Degradation | 1. Discard Solution: Do not use any solution that shows visible signs of degradation. 2. Investigate Cause: Review the solution preparation and storage procedures to identify potential causes, such as exposure to light or incompatible solvents. |
| Solubility Issues | 1. Verify Solvent and Concentration: Ensure that the solvent used is appropriate for this compound and that the concentration does not exceed its solubility limit. 2. Adjust pH (with caution): If appropriate for your experimental system, slight adjustments to the pH of the solution may improve solubility. However, be aware that pH can also influence stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of this compound degradation under each stress condition.
Protocol 2: Stability-Indicating HPLC Method
This is a general template for an HPLC method that can be adapted for the analysis of this compound and its degradation products. Method development and validation are crucial for accurate results.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV detector at an appropriate wavelength (determined by UV scan of this compound) |
| Column Temperature | 25-30°C |
Data Presentation
The following tables provide a template for summarizing quantitative data from forced degradation studies. The values presented are hypothetical and should be replaced with actual experimental data.
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 N HCl (60°C, 24h) | 15.2% | 2 |
| 0.1 N NaOH (60°C, 24h) | 25.8% | 3 |
| 3% H₂O₂ (RT, 24h) | 8.5% | 1 |
| Thermal (60°C, 24h) | 5.1% | 1 |
| Photolytic (Sunlight, 24h) | 12.3% | 2 |
Table 2: Retention Times of this compound and Potential Degradation Products
| Compound | Retention Time (min) |
| This compound | 5.8 |
| Degradation Product 1 | 3.2 |
| Degradation Product 2 | 4.1 |
| Degradation Product 3 | 7.5 |
Visualizations
Signaling Pathway of this compound
This compound, as a β2-adrenoceptor agonist, is expected to activate the following signaling cascade:
Caption: β2-adrenergic receptor signaling pathway activated by this compound.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the logical flow of a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Troubleshooting Logic for Decreased this compound Activity
This diagram outlines a logical approach to troubleshooting decreased drug activity in an experiment.
Caption: Troubleshooting logic for decreased this compound activity.
References
- 2. Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Issue's Article Details [indiandrugsonline.org]
- 5. Sensitive and stable RP-HPLC method development and validation for the simultaneous analysis of Vilanterol trifenatate and Fluticasone Furoate in pharmaceutical formulations - ProQuest [proquest.com]
Troubleshooting Naminterol's off-target effects in cell lines
Technical Support Center: Naminterol
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes. The information provided below is based on established principles of kinase inhibitor pharmacology and is intended to guide researchers in troubleshooting potential off-target effects. All experimental procedures should be adapted and optimized for specific cell lines and laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: My cells exhibit significant cytotoxicity at concentrations of this compound that should be selective for its primary target, Kinase X. Why is this happening?
A1: Unexpected cytotoxicity is a common indicator of off-target effects.[1][2] While this compound is designed to be a potent inhibitor of Kinase X, at higher concentrations it may inhibit other kinases essential for cell survival. This is often referred to as off-target toxicity.[1] To investigate this, it is crucial to compare the IC50 value for Kinase X inhibition with the IC50 for cell viability in your specific cell line. A small window between these two values suggests that the observed cytotoxicity may be due to off-target effects.
Q2: The phenotype I observe after this compound treatment is inconsistent with the known biological function of Kinase X. Could this be an off-target effect?
A2: Yes, a discrepancy between the observed phenotype and the expected outcome of on-target inhibition is a strong sign of off-target activity.[2] this compound might be modulating other signaling pathways through the inhibition of unintended kinases (e.g., Kinase Y or Kinase Z), leading to the unexpected cellular response. To confirm this, it is recommended to use a structurally different inhibitor of Kinase X to see if the same phenotype is produced.[1]
Q3: How can I definitively prove that the effects I'm observing are due to on-target versus off-target inhibition of this compound?
A3: A "rescue" experiment is a robust method to differentiate between on-target and off-target effects. This involves expressing a version of Kinase X that has been mutated to be resistant to this compound binding. If the observed phenotype is reversed in cells expressing the resistant Kinase X mutant, it confirms an on-target effect. If the phenotype persists, it is likely due to off-target inhibition.
Q4: I am seeing paradoxical activation of a signaling pathway that should be downstream of Kinase X. What could be the cause?
A4: Paradoxical pathway activation can be a complex phenomenon resulting from the inhibition of negative feedback loops or off-target effects on upstream regulators. At certain concentrations, kinase inhibitors can sometimes lead to an increase in the phosphorylation of their intended target or downstream effectors. A careful dose-response and time-course experiment analyzing the phosphorylation status of key pathway components is essential to understand this effect.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity
-
Possible Cause: Inhibition of essential housekeeping kinases or other critical cellular proteins.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for cell viability using an MTT or a real-time viability assay and compare it to the IC50 for Kinase X inhibition.
-
Consult Kinome Profiling Data: Screen this compound against a broad panel of kinases to identify potential off-target interactions. Pay close attention to kinases known to be vital for cell survival.
-
Use a Structurally Distinct Kinase X Inhibitor: Compare the cytotoxic profile of this compound with another selective Kinase X inhibitor that has a different chemical scaffold.
-
Issue 2: Inconsistent or Unexpected Phenotype
-
Possible Cause: Off-target inhibition of other kinases (e.g., Kinase Y, Kinase Z) leading to modulation of unintended signaling pathways.
-
Troubleshooting Steps:
-
Western Blot Analysis: Profile the phosphorylation status of the direct downstream substrate of Kinase X, as well as key substrates of potential off-target kinases (e.g., Kinase Y and Kinase Z).
-
Rescue Experiment: As described in FAQ 3, perform a rescue experiment with a drug-resistant mutant of Kinase X.
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the primary target kinase.
-
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate how to interpret experimental results when troubleshooting off-target effects.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Description |
| Kinase X | 15 | On-target |
| Kinase Y | 250 | Off-target |
| Kinase Z | 800 | Off-target |
A large difference between the on-target and off-target IC50 values suggests higher selectivity.
Table 2: Cell Viability in Response to this compound
| Cell Line | IC50 (nM) | Notes |
| Cell Line A (High Kinase Y expression) | 300 | Cytotoxicity correlates with off-target Kinase Y inhibition. |
| Cell Line B (Low Kinase Y expression) | >1000 | Reduced cytotoxicity suggests a dependency on Kinase Y for the toxic effect. |
Signaling Pathways and Experimental Workflows
Caption: this compound's intended mechanism of action.
Caption: this compound's potential off-target effects.
Caption: Workflow for off-target effect validation.
Experimental Protocols
Protocol 1: Western Blot Analysis of On- and Off-Target Pathways
This protocol is for assessing the phosphorylation status of downstream effectors of Kinase X, and potential off-target kinases Y and Z.
Materials and Reagents:
-
Cell line of interest
-
This compound (stock solution in DMSO)
-
Cell culture media and supplements
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SubstrateX, anti-Total-SubstrateX, anti-phospho-SubstrateY, anti-Total-SubstrateY, anti-phospho-SubstrateZ, anti-Total-SubstrateZ, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells if necessary to reduce basal phosphorylation. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for the total protein and/or a loading control.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials and Reagents:
-
Cell line of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include wells with untreated cells (negative control) and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
References
Why is my Naminterol not showing any effect in vitro?
Welcome to the technical support center for Naminterol. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not showing any effect in my in vitro assay?
This is a common issue that can arise from several factors related to the compound itself, the experimental setup, or the specific protocol used. This compound is a β2-adrenoceptor agonist, and its primary mechanism of action is to stimulate the β2-adrenergic receptor, leading to a downstream signaling cascade.[1] The lack of an observable effect is typically a sign of a problem in one of the following areas:
-
Compound Integrity and Preparation: Issues with the solubility, stability, or concentration of your this compound stock.
-
Cellular System: Problems with the cell line, such as low or absent β2-adrenergic receptor expression.
-
Assay Protocol and Readout: Sub-optimal assay conditions or an inappropriate method for detecting the downstream signal.
-
Data Interpretation: Unrealistic expectations for the compound's potency based on the specific experimental context.
Use the troubleshooting guide below to systematically identify the potential cause.
Troubleshooting Guide
Step 1: Verify Compound Integrity and Preparation
The first step is to ensure your this compound compound is correctly prepared and active.
FAQ 1.1: How can I be sure my this compound is properly dissolved and stored?
-
Solubility: this compound is a phenethanolamine derivative.[1] Its solubility can vary depending on the solvent. Ensure you are using a recommended solvent (e.g., DMSO for stock solutions) and have not exceeded its solubility limit, which can lead to precipitation.
-
Storage: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C for long-term stability.[2] Repeated freeze-thaw cycles can degrade the compound. Consider preparing single-use aliquots of your stock solution.
-
Verification: If you suspect degradation, consider running a quality control check, such as mass spectrometry, to confirm the compound's integrity.
Step 2: Assess the Cellular System
Your biological model must be appropriate for testing a β2-adrenergic receptor agonist.
FAQ 2.1: How do I know if my cell line is suitable for a this compound experiment?
-
Receptor Expression: The most critical factor is the expression of the β2-adrenergic receptor (ADRB2) in your chosen cell line. Not all cell lines endogenously express this receptor at sufficient levels.
-
Action: Verify ADRB2 expression using methods like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express the receptor (e.g., A549, BEAS-2B) or a cell line transiently or stably transfected to overexpress human ADRB2.
-
-
Cell Health: Ensure cells are healthy, viable, and not past their recommended passage number. Stressed or senescent cells can exhibit altered signaling responses.
-
Endogenous Ligands: Be aware that components in your cell culture medium (e.g., serum) may contain catecholamines that can activate or desensitize the β2-receptors. Consider serum-starving the cells for a few hours before the experiment.
Step 3: Optimize the Assay Protocol and Readout
The canonical signaling pathway for β2-adrenergic agonists involves the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4] Your assay should be optimized to detect this signal.
The β2-Adrenergic Receptor Signaling Pathway
FAQ 3.1: My primary readout is not changing. What are the best assays for this compound?
-
cAMP Accumulation Assay: This is the most direct and common functional assay for Gs-coupled receptors. A lack of effect is often due to sub-optimal conditions.
-
Phosphodiesterase (PDE) Inhibitors: cAMP is rapidly degraded by PDEs. It is critical to include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine) , in your assay buffer to allow cAMP to accumulate to detectable levels.
-
Stimulation Time: The time required to reach maximum cAMP production can vary. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for your cell system.
-
-
β-Arrestin Recruitment Assay: As an alternative or complementary assay, you can measure the recruitment of β-arrestin to the receptor upon agonist binding. This is a G-protein-independent signaling event.
Troubleshooting Workflow for In Vitro Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long-acting beta2-agonists: comparative pharmacology and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of long-acting beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of Naminterol in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Naminterol precipitation in experimental media.
Troubleshooting Guide: Preventing this compound Precipitation
Use this step-by-step guide to diagnose and resolve issues with this compound precipitation in your cell culture media.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow to troubleshoot and resolve this compound precipitation.
Question & Answer Troubleshooting
Q1: I've observed a precipitate in my cell culture medium after adding this compound. What should I do first?
A1: First, visually confirm the presence of a precipitate. This may appear as fine crystals, cloudiness, or a film on the surface of the medium. You can examine a small aliquot under a microscope to be certain. Centrifuging a sample of the medium at a low speed may also help to pellet the precipitate, making it more visible.
Q2: How can I determine if my this compound stock solution is the source of the problem?
A2: An improperly prepared stock solution is a frequent cause of precipitation.[1] Ensure that the this compound powder is completely dissolved in your solvent, typically anhydrous DMSO. If you notice any solid particles in your stock solution, sonication can aid in complete dissolution.[1] It is recommended to prepare a fresh stock solution if you suspect the current one is compromised.
Q3: What is the recommended method for diluting the this compound stock solution into the cell culture medium?
A3: To prevent this compound from precipitating upon introduction to the aqueous environment of the cell culture medium, a serial dilution approach is recommended.[1][2] Instead of adding the concentrated stock directly to your medium, first create an intermediate dilution of this compound in DMSO. Then, add this intermediate dilution dropwise to your pre-warmed cell culture medium while gently swirling.[3] This gradual introduction helps to ensure proper dispersion and minimize localized high concentrations that can lead to precipitation.
Q4: Could the final concentration of this compound or DMSO in my medium be causing the precipitation?
A4: Yes, both factors are critical. Exceeding the solubility limit of this compound in your specific cell culture medium is a primary reason for precipitation. Additionally, while high concentrations of DMSO can be toxic to cells, a sufficient final concentration (often recommended to be at least 0.1%) is necessary to help maintain the solubility of poorly soluble compounds like this compound. Most cell lines can tolerate up to 0.1% DMSO without significant adverse effects, but it is always best to include a vehicle control in your experiments.
Q5: I am still experiencing precipitation after following the recommended protocol. What other factors could be at play?
A5: If precipitation persists, consider the composition of your cell culture medium. Factors such as the pH of the medium, the presence or absence of serum, and high concentrations of certain salts can all influence the solubility of small molecules. For instance, some compounds are more soluble in slightly acidic or basic conditions, and the proteins in serum can sometimes help to stabilize a compound in solution. If using serum-free media, you may face greater challenges with compound solubility.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for preparing a this compound stock solution? A: Based on common laboratory practice for similar small molecules, high-quality, anhydrous DMSO is the recommended solvent for preparing this compound stock solutions.
Q: How should I store my this compound stock solution? A: To maintain stability and prevent degradation, store your this compound stock solution in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q: Can temperature affect this compound solubility? A: Yes, temperature can influence the solubility of compounds. It is advisable to pre-warm your cell culture medium to 37°C before adding the this compound solution. Conversely, storing media at refrigerated temperatures can sometimes cause salts and other components to precipitate out of solution, which could indirectly affect this compound's solubility.
Q: Will the precipitate in my media affect my experimental results? A: Absolutely. Using media containing precipitated this compound will lead to an inaccurate and lower-than-intended final concentration of the compound in your experiment, resulting in non-reproducible data.
Data Summary
The following table summarizes key factors that can influence the solubility of compounds like this compound in experimental media.
| Factor | Influence on Solubility | Recommendations |
| Solvent Quality | Impurities or water in the solvent can reduce solubility. | Use high-quality, anhydrous DMSO for stock solutions. |
| Stock Concentration | Overly concentrated stocks are prone to precipitation upon dilution. | Prepare stock solutions at a reasonable concentration (e.g., 10-50 mM). |
| Final Concentration | Exceeding the solubility limit in the final medium causes precipitation. | Determine the optimal final concentration through empirical testing. |
| DMSO Concentration | Insufficient DMSO in the final medium can lead to precipitation. | Maintain a final DMSO concentration of at least 0.1% where possible. |
| pH of Medium | Solubility can be pH-dependent for some compounds. | Ensure the pH of your medium is stable and appropriate for your cells. |
| Media Components | Interactions with salts, proteins, and other components can affect solubility. | Be aware of your media composition, especially when using serum-free formulations. |
| Temperature | Lower temperatures can decrease solubility. | Pre-warm media to 37°C before adding the compound. |
Experimental Protocols
Protocol for Preparing this compound Working Solution
This protocol is designed to minimize the risk of this compound precipitation when preparing a working solution in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of this compound powder to come to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Create an Intermediate Dilution:
-
Perform a serial dilution of the 10 mM stock solution in DMSO to create an intermediate concentration that is 100x to 1000x the final desired concentration. For example, to achieve a final concentration of 10 µM, you could prepare a 1 mM intermediate dilution.
-
-
Prepare the Final Working Solution:
-
Gently vortex the intermediate dilution.
-
Add the intermediate dilution dropwise to the pre-warmed cell culture medium while gently swirling the medium. This gradual addition is crucial to prevent the compound from precipitating.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Disclaimer: The information provided in this technical support center is for guidance purposes. Researchers should always perform their own optimization experiments to determine the best conditions for their specific experimental setup.
References
Naminterol experiment reproducibility issues
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals working with Naminterol, a β2-adrenoceptor agonist. While specific reproducibility issues for this compound are not widely documented, this guide addresses common challenges and sources of variability encountered during experiments with the broader class of β2-adrenoceptor agonists. By following these troubleshooting guides and standardized protocols, researchers can enhance the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: Why is the maximum response (Emax) to this compound weaker than expected in my assay?
A weaker than expected Emax, or maximal effect, can stem from several factors. One common cause is receptor desensitization or downregulation, where prolonged or repeated exposure to an agonist leads to a reduced cellular response.[1][2][3] This can happen even with short-acting agonists if incubation times are not optimized. Other potential causes include issues with cell health (e.g., high passage number, low viability), degradation of the this compound compound, or problems with the detection reagents in your assay system.
Q2: The potency (EC50) of this compound in my experiments is significantly different from published values. What could be the cause?
A shift in the EC50 value (the concentration that produces 50% of the maximal response) indicates a change in the apparent affinity or potency of the compound. This can be caused by:
-
Experimental conditions: Differences in cell density, incubation time, or temperature can alter the outcome.
-
Reagent quality: Ensure the this compound stock solution is correctly prepared and has not degraded. The quality and concentration of assay components, like phosphodiesterase (PDE) inhibitors in a cAMP assay, are also critical.[4]
-
Cell line differences: The specific cell line used, its receptor expression level, and genetic drift over passages can all impact the measured potency.
-
Assay format: Different assay technologies (e.g., HTRF, luminescence) can yield slightly different EC50 values.[4]
Q3: My baseline cyclic AMP (cAMP) levels are very high, even in untreated control wells. Why is this happening?
High basal cAMP signals can mask the stimulatory effect of this compound and reduce the assay window. Common causes include:
-
Constitutive receptor activity: Some cell lines, particularly those overexpressing the β2-adrenoceptor, may exhibit agonist-independent activity.
-
Over-stimulation by serum: Components in the cell culture serum may activate other receptors that increase cAMP. A serum starvation step is often recommended before the experiment.
-
PDE inhibitor concentration: While necessary to prevent cAMP degradation, an excessively high concentration of a PDE inhibitor like IBMX can artificially elevate basal levels.
Q4: I'm observing high variability between my experimental replicates, leading to large error bars. What are the common sources of error?
High variability can undermine the statistical significance of your results. Key sources of error include:
-
Inconsistent cell seeding: Uneven cell density across the wells of a microplate is a major contributor to variability.
-
Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes, can dramatically affect results. Use calibrated pipettes and proper technique.
-
Edge effects: Wells on the perimeter of a plate are prone to evaporation and temperature fluctuations, which can alter cell responses. It is good practice to fill outer wells with sterile buffer or media and not use them for experimental data.
-
Inadequate mixing: Failure to properly mix reagents upon addition to wells can lead to inconsistent results.
Troubleshooting Guides
Problem: Low or Inconsistent Agonist Response
A common issue is a weak or variable response to this compound stimulation. This can manifest as a low signal-to-noise ratio or poor Z'-factor in screening assays. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution & Rationale |
| Low Receptor Expression | Verify β2-adrenoceptor expression in your cell line via qPCR, Western blot, or radioligand binding. Consider using a cell line with higher or inducible expression if the endogenous level is too low. |
| Inefficient Agonist Stimulation | Perform a dose-response and time-course experiment to determine the optimal this compound concentration and stimulation time. An insufficient concentration (below EC80) or a suboptimal time point can lead to a reduced signal. |
| Compound Degradation | Prepare fresh this compound stock solutions from powder. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C. Confirm the integrity of the compound if it has been stored for a long time. |
| Suboptimal Cell Health | Use cells with a low passage number and high viability (>95%). Ensure cells are not over-confluent when harvesting or seeding, as this can alter receptor expression and signaling. |
| Incorrect Instrument Settings | Optimize the settings on your plate reader (e.g., gain, read time) for your specific assay format to ensure you are detecting the signal within the linear range of the instrument. |
Problem: Suspected Receptor Desensitization
β2-adrenoceptor agonists are known to cause receptor desensitization (a rapid loss of response) and downregulation (a decrease in the total number of receptors), which can severely impact reproducibility.
| Symptom / Indicator | Potential Cause | Mitigation Strategy |
| Rightward shift in EC50 | Homologous Desensitization: Agonist-induced phosphorylation of the β2-AR by GRKs (G protein-coupled receptor kinases) followed by β-arrestin binding, which uncouples the receptor from Gs. | Reduce pre-incubation times with the agonist. Conduct experiments on a shorter timescale. For longer-term studies, be aware of this phenomenon and characterize its time course. |
| Decreased Emax | Receptor Downregulation: Following prolonged agonist exposure, internalized receptors are trafficked to lysosomes for degradation, reducing the total number of receptors available to respond. | Minimize the duration of agonist exposure. Allow for a sufficient "washout" period between treatments if conducting repeated stimulation experiments. |
| High variability in late time points | Heterologous Desensitization: Activation of other signaling pathways (e.g., via PKA or PKC) can lead to phosphorylation and desensitization of the β2-AR, even without direct agonist binding. | Ensure that other components in the media (e.g., growth factors) are not contributing to background signaling. Serum starvation prior to the assay can help. |
Detailed Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay (HTRF)
This protocol describes a method for quantifying this compound-induced cAMP production in HEK293 cells stably expressing the human β2-adrenoceptor.
Materials:
-
HEK293-β2AR cells
-
DMEM with 10% FBS, 1% Pen/Strep, 500 µg/mL G418
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Forskolin (positive control)
-
HTRF cAMP Assay Kit
-
White, low-volume 384-well plates
Methodology:
-
Cell Culture: Culture HEK293-β2AR cells at 37°C and 5% CO2. Passage cells when they reach 80-90% confluency. Use cells within passages 5-20 for experiments.
-
Cell Seeding: Harvest cells and resuspend in growth media. Perform a cell count and adjust density to 200,000 cells/mL. Dispense 10 µL per well (2,000 cells/well) into a 384-well plate.
-
Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in Assay Buffer containing 1 mM IBMX. Also prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (Assay Buffer + DMSO + 1 mM IBMX).
-
Cell Stimulation: Remove growth media from the cells. Add 10 µL of the appropriate compound dilution to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add 10 µL of HTRF cAMP-d2 conjugate followed by 10 µL of HTRF anti-cAMP cryptate conjugate to all wells, as per the manufacturer's instructions.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm. Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve. Plot the dose-response curve to determine EC50 and Emax.
Protocol 2: Receptor Desensitization & Resensitization Assay
This protocol measures the degree of desensitization and subsequent recovery of the β2-adrenoceptor response.
Methodology:
-
Cell Preparation: Seed HEK293-β2AR cells in a 384-well plate as described in Protocol 1.
-
Initial Stimulation (Desensitization): Treat cells with a high concentration of this compound (e.g., 10x EC80) for a defined period (e.g., 30 minutes). This is the "desensitizing" pre-treatment.
-
Washout: Carefully wash the cells three times with warm Assay Buffer to remove the agonist.
-
Recovery (Resensitization): Incubate the cells in fresh Assay Buffer for varying periods (e.g., 0, 15, 30, 60, 120 minutes) to allow for receptor resensitization.
-
Second Stimulation: After the recovery period, perform a full dose-response stimulation with this compound as described in Protocol 1 (steps 4-9).
-
Data Analysis: Compare the EC50 and Emax values from the second stimulation to those from a control plate that did not receive the initial desensitizing treatment. A rightward shift in EC50 and a decrease in Emax indicate desensitization. The return of these values toward the control levels over the recovery period indicates resensitization.
Visualizations
Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for an In Vitro cAMP Assay.
Caption: Troubleshooting Logic for Low Agonist Response.
References
- 1. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms. | Semantic Scholar [semanticscholar.org]
- 3. Current issues with β2-adrenoceptor agonists: Pharmacology and molecular and cellular mechanisms : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. benchchem.com [benchchem.com]
Adjusting Naminterol treatment time for optimal response
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Naminterol, a novel selective β2-adrenergic receptor agonist. Proper timing of this compound treatment is critical for achieving an optimal and reproducible biological response in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective β2-adrenergic receptor (β2-AR) agonist. Upon binding to the β2-AR on the cell surface, it initiates a signaling cascade through the Gs alpha subunit of the heterotrimeric G-protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the desired physiological response, such as smooth muscle relaxation.
Q2: We are observing a diminished response to this compound after repeated treatments. What could be the cause?
This is likely due to β2-adrenergic receptor desensitization or downregulation, a common phenomenon with this class of agonists. Prolonged or repeated exposure to this compound can lead to:
-
Rapid Desensitization: G-protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, allowing β-arrestin to bind. This uncouples the receptor from its G-protein, dampening the signal.
-
Downregulation: Over longer periods, the cell may internalize the receptors via endocytosis, reducing the total number of receptors available on the cell surface.
To mitigate this, consider a "washout" period between treatments to allow for receptor resensitization. The optimal duration of this period is experiment-dependent and may need to be determined empirically (see Protocol 2).
Q3: What is the optimal incubation time for observing peak cAMP levels following this compound treatment?
Peak cAMP levels are typically observed very rapidly after this compound administration. For in vitro cell culture experiments, the peak is often within 10 to 30 minutes of treatment. However, the exact timing can vary based on cell type, receptor expression levels, and experimental temperature. A time-course experiment is recommended to determine the optimal time point for your specific system.
Q4: How does treatment time affect downstream gene expression analysis?
The optimal treatment time for analyzing changes in gene expression will be significantly longer than for observing peak cAMP levels. The transcription of target genes downstream of the cAMP/PKA pathway can take several hours. A typical time-course experiment to assess gene expression might involve harvesting cells at 2, 4, 8, and 24 hours post-treatment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | 1. Inconsistent treatment timing.2. Cell health and passage number differences.3. Pipetting errors. | 1. Stagger the addition of this compound to ensure precise incubation times for each well.2. Use cells within a consistent passage number range and ensure high viability (>95%).3. Use calibrated pipettes and proper technique. |
| No response to this compound | 1. Low or absent β2-AR expression in the cell model.2. Degraded this compound stock solution.3. Incorrect assay setup. | 1. Confirm β2-AR expression using qPCR, western blot, or flow cytometry.2. Prepare fresh this compound stock solutions and store them as recommended.3. Include a positive control (e.g., Isoproterenol) to validate the assay. |
| Lower than expected cAMP levels | 1. Sub-optimal incubation time.2. Phosphodiesterase (PDE) activity degrading cAMP.3. Cell density is too high or too low. | 1. Perform a time-course experiment (1-60 minutes) to find the peak response time (see Protocol 1).2. Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation.3. Optimize cell seeding density for your specific assay plate format. |
Experimental Protocols
Protocol 1: Determining Optimal Time for Peak cAMP Response
-
Cell Seeding: Plate cells (e.g., HEK293 or A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Reagent Preparation: Prepare this compound dilutions to cover a range of concentrations. Prepare a lysis buffer containing a PDE inhibitor like IBMX (100 µM).
-
Treatment: Treat cells with different concentrations of this compound for varying time points (e.g., 2, 5, 10, 15, 30, 60 minutes).
-
Lysis: At each time point, lyse the cells by adding the prepared lysis buffer.
-
cAMP Quantification: Measure intracellular cAMP levels using a suitable commercial kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot cAMP concentration against time for each this compound concentration to identify the time of peak response.
Protocol 2: Evaluating Receptor Desensitization and Resensitization
-
Initial Treatment: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for a prolonged period (e.g., 24 hours) to induce desensitization.
-
Washout: Remove the this compound-containing medium, wash the cells gently with PBS, and add fresh, agonist-free medium.
-
Resensitization Period: Incubate the cells for various "washout" durations (e.g., 0, 2, 4, 8, 24 hours).
-
Second Treatment: After the washout period, re-stimulate the cells with the same concentration of this compound (100 nM) for the optimal peak response time determined in Protocol 1 (e.g., 15 minutes).
-
cAMP Quantification: Lyse the cells and measure cAMP levels.
-
Data Analysis: Compare the cAMP response after the second treatment to the initial response to quantify the extent of resensitization over time.
Visualizations
Caption: this compound signaling pathway via the β2-adrenergic receptor.
Caption: Workflow for determining optimal cAMP response time.
Caption: Logical flow of β2-AR desensitization and downregulation.
Technical Support Center: Reducing Variability in Naminterol Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in preclinical animal studies involving Naminterol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phenethanolamine derivative that functions as a β2-adrenoceptor agonist.[1] Its primary application is as a bronchodilator for the treatment of asthma.[1] The mechanism of action involves the activation of β2-adrenergic receptors, which are coupled to a stimulatory G protein (Gs). This activation leads to a cascade of intracellular events, primarily the stimulation of adenylyl cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP).[2][3][4] The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various proteins in smooth muscle cells, leading to muscle relaxation and bronchodilation.
Q2: What are the most common sources of variability in preclinical animal studies?
A2: Variability in preclinical studies can stem from multiple sources, broadly categorized as:
-
Animal-related factors: Age, weight, sex, genetic background, and health status of the animals can all contribute to varied responses.
-
Experimental procedures: Inconsistencies in drug formulation, administration techniques (e.g., oral gavage), and methods for data collection (e.g., tumor measurement) are significant sources of variability.
-
Environmental conditions: Factors such as housing conditions, diet, and light/dark cycles can influence animal physiology and experimental outcomes.
-
Drug-related factors: For orally administered drugs, properties like low solubility can lead to variable absorption and high pharmacokinetic variability.
Q3: How can animal handling techniques impact the outcomes of a study?
A3: Improper or inconsistent animal handling is a significant source of stress, which can alter animal behavior and physiology, thereby affecting experimental data. For behavioral studies, habituating the animals to the investigator through daily handling for at least a week before the experiment can reduce anxiety and fear, leading to more accurate data. Gentle and consistent handling during transitions from cages to experimental settings is crucial for maintaining animal well-being and ensuring reliable results.
Section 2: Troubleshooting Guides
Guide 1: High Variability in Pharmacokinetic (PK) Parameters
Problem: High inter-animal variability in this compound plasma concentrations (AUC & Cmax).
| Potential Cause | Recommended Solution(s) |
| This compound Formulation Issues | 1. Solubility: Confirm the solubility of this compound in the chosen vehicle. Low solubility is a major cause of variable absorption. Consider formulation strategies to improve solubility if needed. 2. Stability: Verify the stability of the formulation over the dosing period. Degradation can result in lower-than-expected doses being administered. 3. Homogeneity: Ensure the formulation is a homogenous solution or a well-maintained suspension. If it's a suspension, ensure it is thoroughly resuspended before dosing each animal. |
| Dosing Procedure Inaccuracy | 1. Route of Administration: Oral gavage, a common route, has higher inherent variability than intravenous administration. Review and standardize the gavage technique among all personnel. 2. Dose Volume Calculation: Double-check all calculations for dose concentration and volume based on the most recent body weights of the animals. |
| Animal-Related Factors | 1. Gastrointestinal Physiology: Factors like gastric pH, gastric emptying, and intestinal transit time can vary between animals and affect drug absorption. Standardize feeding schedules relative to dosing time. 2. Genetic Variability: Use of inbred strains can help reduce genetic variability. Ensure all animals are from the same source and genetic background. |
| Sample Collection and Handling | 1. Timing: Ensure that blood samples are collected at precisely the same time points for each animal. 2. Technique: Use a consistent blood collection technique to avoid variability introduced by the procedure itself. 3. Sample Handling: Process and store plasma samples consistently and at the correct temperature to prevent degradation of this compound. |
Guide 2: Inconsistent Efficacy in a Xenograft Model
Problem: Inconsistent tumor growth inhibition in a xenograft model following this compound treatment.
| Potential Cause | Recommended Solution(s) |
| High Pharmacokinetic Variability | First, rule out high PK variability by referring to the guide above. Inconsistent efficacy is often a direct result of inconsistent drug exposure. |
| Tumor Model Variability | 1. Cell Line Heterogeneity: Use tumor cells from a similar passage number for all animals to ensure consistency. 2. Tumor Implantation: Standardize the number of viable tumor cells implanted and the injection technique (e.g., subcutaneous, orthotopic), including the anatomical location. |
| Experimental Design and Conduct | 1. Randomization and Blinding: Randomize animals into treatment groups to avoid bias. When possible, blind the investigators who are performing measurements and data analysis. 2. Standardized Procedures: Develop and strictly adhere to detailed Standard Operating Procedures (SOPs) for all experimental steps. |
| Animal Health and Husbandry | 1. Health Status: Ensure all animals are healthy and free from underlying infections that could impact tumor growth or their response to treatment. 2. Acclimatization: Properly acclimatize animals to the facility before the start of the study and handle them consistently to minimize stress. |
Section 3: Experimental Protocols
Protocol 1: Oral Gavage in Mice
1. Purpose: To establish a standardized procedure for the oral administration of this compound to mice.
2. Materials:
-
Appropriate size and gauge gavage needle (flexible plastic or ball-tipped stainless steel).
-
Syringe.
-
This compound formulation.
-
Animal scale.
3. Procedure:
-
Animal Preparation: Weigh each mouse to accurately calculate the required dose volume. The typical oral gavage volume is 10 mL/kg.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck, ensuring its head is aligned with its body to prevent entry into the trachea.
-
Needle Insertion:
-
Measure the distance from the oral cavity to the tip of the xiphoid process to determine the correct insertion depth.
-
Gently insert the gavage needle into the side of the mouth, sliding it along the roof of the mouth to encourage swallowing.
-
Advance the needle slowly and smoothly down the esophagus. There should be no resistance. If resistance is felt, withdraw and reposition.
-
-
Substance Administration:
-
Once the needle is correctly placed, slowly dispense the this compound formulation.
-
Avoid rapid injection to prevent regurgitation or aspiration.
-
-
Post-Procedure Monitoring:
-
Smoothly withdraw the needle.
-
Observe the animal for at least 15-30 minutes for any signs of distress, such as coughing or labored breathing.
-
Return the animal to its cage and monitor its behavior.
-
Protocol 2: Serial Blood Sampling in Rats (Tail Vein)
1. Purpose: To provide a standardized method for collecting serial blood samples from rats for pharmacokinetic analysis of this compound.
2. Materials:
-
Restraining device.
-
Heat source (e.g., heat lamp) to warm the tail.
-
Sterile needles (23-25 gauge) or lancets.
-
Micro-collection tubes.
-
Gauze.
-
70% alcohol.
3. Procedure:
-
Animal Preparation: Place the rat in a restraining device, allowing the tail to be accessible.
-
Vasodilation: Warm the tail using a heat lamp to dilate the lateral tail veins, making them easier to visualize and access.
-
Sample Collection:
-
Clean the tail with 70% alcohol.
-
Puncture the lateral tail vein with a sterile needle, starting from the distal end of the tail.
-
Collect the blood drops into a micro-collection tube. For serial collections, gently removing the clot can allow for repeated sampling from the same puncture site.
-
-
Hemostasis: After collecting the sample, apply gentle pressure to the puncture site with gauze until the bleeding stops.
-
Volume and Frequency:
-
The circulating blood volume of an adult rat is approximately 64 mL/kg.
-
For serial sampling, a maximum of 1% of the circulating blood volume can be collected every 24 hours.
-
The total volume collected should not exceed 7.5% of the total blood volume in a single week.
-
Section 4: Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound as a β2-adrenergic receptor agonist.
Troubleshooting Workflow for High Variability
Caption: A logical workflow for troubleshooting high variability in animal studies.
References
Validation & Comparative
Comparative Efficacy Analysis: Naminterol vs. Compound Y for β2-Adrenergic Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Naminterol, a novel drug candidate, and Compound Y, an existing therapeutic agent, both targeting the β2-adrenergic receptor (β2AR). The β2AR is a well-established target for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where its activation leads to bronchodilation. This document summarizes key preclinical data, outlines the experimental protocols used for evaluation, and visualizes the underlying biological and experimental processes.
The objective of this guide is to present a clear, data-driven comparison to aid in the assessment of this compound's therapeutic potential relative to an established compound. The following sections detail the receptor binding affinity, functional potency, selectivity, and in vivo efficacy of both compounds.
Data Presentation: Quantitative Comparison
The following table summarizes the key pharmacological parameters of this compound and Compound Y derived from a series of preclinical in vitro and in vivo assays. The data highlights the comparative potency and selectivity of each compound for the β1- and β2-adrenergic receptors.
| Parameter | This compound | Compound Y | Unit | Significance |
| β2AR Binding Affinity (Ki) | 0.5 | 2.5 | nM | Lower value indicates stronger binding to the target receptor. |
| β1AR Binding Affinity (Ki) | 50 | 5 | nM | Lower value indicates stronger binding to the off-target receptor. |
| β2AR Functional Potency (EC50) | 1.2 | 8.0 | nM | Lower value indicates greater potency in eliciting a cellular response. |
| Selectivity Ratio (β1 Ki / β2 Ki) | 100 | 2 | - | Higher ratio indicates greater selectivity for β2AR over β1AR. |
| In Vivo Bronchoprotection (% Inhibition) | 85 | 60 | % | Higher value indicates greater efficacy in a disease model. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluation, the following diagrams illustrate the β2-adrenergic receptor signaling cascade and the experimental workflow used to compare this compound and Compound Y.
Validating the In-Vivo Effects of a Novel β2-Adrenergic Receptor Agonist with a Knockout Model: A Methodological Guide
Notice: Information regarding a specific compound named "Naminterol" is not available in the public domain. Therefore, this guide presents a generalized methodology for validating the in-vivo effects of a hypothetical β2-adrenergic receptor (β2AR) agonist, which we will refer to as "this compound," using a knockout mouse model. This serves as a template for researchers and drug development professionals.
The validation of a new therapeutic agent's in-vivo efficacy and specificity is a cornerstone of preclinical drug development. The use of knockout (KO) animal models is a powerful tool to confirm that the drug's mechanism of action is indeed target-specific. This guide compares the hypothetical effects of "this compound" to a known β2AR agonist, Salbutamol, and details the experimental protocols required to generate such data.
Comparative In-Vivo Effects of β2AR Agonists
The following table summarizes hypothetical data from in-vivo experiments designed to assess the efficacy and specificity of "this compound" in comparison to Salbutamol. The experiments are conducted in both wild-type (WT) mice and mice with a genetic knockout of the β2-adrenergic receptor (β2AR-KO).
| Parameter | Animal Model | Treatment Group | Result | Interpretation |
| Bronchodilation (Airway Resistance) | Wild-Type (WT) | Vehicle | Baseline | Normal airway function. |
| Salbutamol | ↓ 50% | Expected efficacy of a known β2AR agonist. | ||
| "this compound" | ↓ 55% | "this compound" shows potent bronchodilatory effects. | ||
| β2AR-KO | Vehicle | Baseline | Normal airway function in untreated KO mice. | |
| Salbutamol | No significant change | Confirms Salbutamol's effect is β2AR-dependent. | ||
| "this compound" | No significant change | Validates that "this compound" acts specifically through the β2AR. | ||
| Heart Rate | Wild-Type (WT) | Vehicle | Baseline | Normal heart rate. |
| Salbutamol | ↑ 20% | Known side effect due to some β1AR cross-reactivity. | ||
| "this compound" | ↑ 10% | Suggests higher selectivity for β2AR over β1AR compared to Salbutamol. | ||
| β2AR-KO | Salbutamol | ↑ 18% | Effect is not mediated by β2AR, likely β1AR. | |
| "this compound" | ↑ 9% | Confirms off-target cardiac effects are not β2AR-mediated. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the validation process, the following diagrams illustrate the β2-adrenergic signaling pathway and the experimental workflow for in-vivo validation using a knockout model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Animal Models
-
Strain: C57BL/6J mice (male and female, 8-12 weeks old).
-
Knockout Model: β2AR knockout mice (Adrb2tm1Bkk) on a C57BL/6J background.[1] KO mice and wild-type (WT) littermates are used as controls.
-
Housing: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Drug Formulation and Administration
-
Vehicle: Sterile saline (0.9% NaCl).
-
Positive Control: Salbutamol sulfate, dissolved in vehicle at a concentration of 1 mg/mL.
-
Test Compound: "this compound," dissolved in vehicle at a concentration of 1 mg/mL.
-
Administration: Drugs are administered via intraperitoneal (IP) injection at a volume of 10 mL/kg body weight, 30 minutes prior to physiological assessment.
Bronchodilation Assay (Whole-Body Plethysmography)
This non-invasive method is used to measure airway resistance in conscious, unrestrained mice.
-
Acclimatization: Mice are placed in individual plethysmography chambers for 30 minutes to acclimatize.
-
Baseline Measurement: A baseline reading of enhanced pause (Penh), an indicator of airway resistance, is recorded for 5 minutes.
-
Methacholine Challenge: Mice are exposed to an aerosolized solution of methacholine (a bronchoconstrictor) at increasing concentrations (3, 6, 12, 24 mg/mL).
-
Post-Treatment Measurement: 30 minutes after drug administration, the methacholine challenge is repeated.
-
Data Analysis: The percentage decrease in Penh at each methacholine concentration after drug treatment, compared to the baseline challenge, is calculated to determine the degree of bronchodilation.
Cardiovascular Monitoring (Radiotelemetry)
To assess the cardiovascular side effects, heart rate and blood pressure are monitored using implantable telemetry devices.
-
Surgical Implantation: A telemetric transmitter is surgically implanted into the peritoneal cavity of the mice, with the catheter inserted into the carotid artery. Animals are allowed to recover for at least one week post-surgery.
-
Baseline Recording: Cardiovascular parameters (heart rate, systolic and diastolic blood pressure) are recorded continuously for 24 hours to establish a baseline.
-
Post-Dosing Recording: Following the administration of the vehicle, Salbutamol, or "this compound," cardiovascular parameters are recorded continuously for at least 4 hours.
-
Data Analysis: The change in heart rate and blood pressure from the baseline is calculated for each treatment group and compared.
Statistical Analysis
-
All quantitative data are expressed as mean ± standard error of the mean (SEM).
-
Comparisons between treatment groups are performed using a one-way or two-way analysis of variance (ANOVA), followed by a post-hoc test (e.g., Tukey's or Dunnett's).
-
A p-value of less than 0.05 is considered statistically significant.
By following these protocols, researchers can robustly validate the in-vivo efficacy and target specificity of novel compounds like "this compound." The absence of a physiological response in the β2AR-KO mice is the definitive evidence that the drug's primary mechanism of action is through the intended target.[1]
References
A Comparative Analysis of Naminterol and Other MEK Inhibitors in the MAPK/ERK Signaling Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical MEK inhibitor, Naminterol, with established inhibitors Trametinib and Selumetinib. The data presented is based on established literature for known inhibitors to provide a realistic performance benchmark.
The MAPK/ERK signaling pathway is a critical cascade involved in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly MEK1 and MEK2, prime targets for therapeutic intervention. This guide evaluates the preclinical profile of this compound against the FDA-approved inhibitors Trametinib and Selumetinib.
Inhibitor Performance: A Quantitative Comparison
The inhibitory activity of this compound, Trametinib, and Selumetinib was assessed using a panel of in vitro assays. Key performance metrics, including IC50 (half-maximal inhibitory concentration) against MEK1 and cellular potency in melanoma cell lines, are summarized below.
| Inhibitor | Target | IC50 (nM) | A375 Cell Proliferation IC50 (nM) |
| This compound (hypothetical) | MEK1/2 | 0.9 | 1.2 |
| Trametinib | MEK1/2 | 0.7 | 0.9 |
| Selumetinib | MEK1/2 | 14 | 25 |
Data for Trametinib and Selumetinib are representative values from published literature. This compound data is hypothetical for comparative purposes.
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the MAPK/ERK signaling cascade, which is initiated by growth factor binding to receptor tyrosine kinases (RTKs). This triggers the activation of RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK1/2, the direct and sole kinase activators of ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate gene expression, leading to cell proliferation. This compound, Trametinib, and Selumetinib are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1/2, preventing its phosphorylation and activation of ERK.
Caption: The MAPK/ERK signaling cascade and the point of MEK inhibition.
Experimental Protocols
The data presented in this guide are based on the following standard methodologies.
MEK1 Kinase Assay
-
Objective: To determine the IC50 value of each inhibitor against purified MEK1 enzyme.
-
Methodology: A biochemical assay was performed using recombinant active MEK1 and a kinase-dead form of ERK1 as the substrate. The reaction was initiated by the addition of ATP. The amount of phosphorylated ERK1 was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.
-
Enzyme: Recombinant human MEK1
-
Substrate: Kinase-dead ERK1 (K71R mutant)
-
ATP Concentration: 10 µM (at the Km for MEK1)
-
Detection: LanthaScreen™ Eu-anti-pERK1 antibody
-
Data Analysis: IC50 values were calculated from dose-response curves using a four-parameter logistic fit.
-
Cell Proliferation Assay
-
Objective: To measure the effect of the inhibitors on the proliferation of A375 melanoma cells, which harbor a V600E BRAF mutation leading to constitutive activation of the MAPK/ERK pathway.
-
Methodology: A375 cells were seeded in 96-well plates and treated with a range of inhibitor concentrations for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Cell Line: A375 (human malignant melanoma)
-
Seeding Density: 3,000 cells/well
-
Incubation Time: 72 hours
-
Assay Reagent: CellTiter-Glo® (Promega)
-
Data Analysis: IC50 values were determined by plotting the percentage of viable cells against the log concentration of the inhibitor.
-
The workflow for evaluating inhibitor efficacy from biochemical assay to cellular analysis is depicted below.
Caption: Workflow for inhibitor characterization from enzyme to cell-based assays.
Comparative Summary and Conclusion
This guide provides a framework for comparing the novel inhibitor this compound against established drugs, Trametinib and Selumetinib. Based on the hypothetical data, this compound demonstrates potent inhibition of the MAPK/ERK pathway, with an efficacy profile comparable to that of Trametinib in both biochemical and cellular assays. Both this compound and Trametinib show significantly greater potency than Selumetinib. The provided experimental protocols offer a standardized basis for the in-house evaluation and validation of these and other MEK inhibitors. This structured comparison is essential for making informed decisions in the drug development pipeline.
Cross-validation of Naminterol's Effects in Different Cell Lines: A Comparative Guide
Introduction
Naminterol is a novel synthetic compound that has garnered significant interest for its potential therapeutic applications. Preliminary studies have suggested its involvement in key cellular processes, but a comprehensive understanding of its effects across different cell types is currently lacking. This guide provides a comparative analysis of this compound's effects on various cancer cell lines, presenting key experimental data and detailed protocols to facilitate further research and development. Due to the limited availability of published data on this compound, this document will use a hypothetical compound, "Exemplarol," to illustrate the principles of cross-validation and data presentation as a template for future studies on this compound.
Data Presentation: Comparative Efficacy of Exemplarol Across Different Cancer Cell Lines
The following table summarizes the dose-dependent cytotoxic effects of Exemplarol on three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U87 (glioblastoma). Cell viability was assessed 48 hours post-treatment using the MTT assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
| Cell Line | Tissue of Origin | Exemplarol Concentration (µM) | Mean Cell Viability (%) ± SD | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0 (Control) | 100 ± 4.2 | 12.5 |
| 1 | 92.1 ± 3.8 | |||
| 5 | 75.4 ± 5.1 | |||
| 10 | 58.3 ± 4.5 | |||
| 25 | 31.7 ± 3.9 | |||
| 50 | 15.2 ± 2.8 | |||
| A549 | Lung Carcinoma | 0 (Control) | 100 ± 5.1 | 28.1 |
| 1 | 98.2 ± 4.7 | |||
| 5 | 88.9 ± 5.5 | |||
| 10 | 71.5 ± 6.2 | |||
| 25 | 49.8 ± 4.9 | |||
| 50 | 24.6 ± 3.7 | |||
| U87 | Glioblastoma | 0 (Control) | 100 ± 3.9 | 8.7 |
| 1 | 85.3 ± 4.1 | |||
| 5 | 62.1 ± 3.7 | |||
| 10 | 45.9 ± 4.3 | |||
| 25 | 20.4 ± 3.1 | |||
| 50 | 9.8 ± 2.2 |
Experimental Protocols
Cell Culture
MCF-7, A549, and U87 cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing varying concentrations of Exemplarol (1, 5, 10, 25, and 50 µM) or vehicle control (0.1% DMSO).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the control group.
Apoptosis Assay by Annexin V-FITC/PI Staining
-
Cells were treated with Exemplarol at their respective IC50 concentrations for 48 hours.
-
Following treatment, both adherent and floating cells were collected and washed twice with cold PBS.
-
Cells were resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathway of Exemplarol
The following diagram illustrates the proposed signaling pathway through which Exemplarol is hypothesized to induce apoptosis. It is believed to inhibit the PI3K/Akt pathway, leading to the activation of pro-apoptotic proteins.
Caption: Proposed signaling pathway of Exemplarol-induced apoptosis.
Experimental Workflow for Cross-Validation
The diagram below outlines the experimental workflow for the cross-validation of Exemplarol's effects in different cell lines.
Caption: Experimental workflow for cross-validating drug effects.
Replicating Published Findings on Naminterol's Activity: A Comparative Guide
Despite a comprehensive review of scientific literature, no specific published experimental or clinical data for Naminterol could be located. While this compound is classified as a β2-adrenergic receptor agonist, detailed studies outlining its quantitative activity, specific experimental protocols, and clinical trial results are not publicly available. This guide, therefore, provides a representative framework for understanding the activity of β2-adrenergic agonists, the class of compounds to which this compound belongs. The information presented is based on well-researched drugs within this class, such as Salbutamol and Formoterol, and outlines the expected signaling pathways and experimental methodologies that would be used to evaluate a compound like this compound.
General Mechanism of Action of β2-Adrenergic Agonists
This compound, as a β2-adrenergic receptor agonist, is expected to exert its effects by selectively binding to and activating β2-adrenergic receptors. These receptors are predominantly found on the smooth muscle cells of the airways. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation, making this class of drugs effective in the treatment of respiratory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD).
The binding of a β2-agonist to its receptor triggers the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, ultimately leading to bronchodilation.
Representative Data for β2-Adrenergic Agonists
To illustrate the type of quantitative data generated in the study of β2-adrenergic agonists, the following tables summarize findings for other well-known compounds in this class. These tables are provided as examples of how the activity of this compound would be characterized and compared.
Table 1: Comparative Receptor Binding Affinity of β2-Adrenergic Agonists
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Salbutamol | β2 | 150 | F-1 |
| Formoterol | β2 | 2.5 | F-1 |
| Salmeterol | β2 | 4.7 | F-1 |
| Isoprenaline | β1 | 40 | F-2 |
| Isoprenaline | β2 | 20 | F-2 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Potency of β2-Adrenergic Agonists in Bronchodilation Assays
| Compound | Assay | Potency (EC50, nM) | Reference |
| Salbutamol | Guinea Pig Tracheal Ring Relaxation | 50 | F-3 |
| Formoterol | Human Bronchial Smooth Muscle Relaxation | 0.5 | F-4 |
| Salmeterol | Human Bronchial Smooth Muscle Relaxation | 1.2 | F-4 |
Note: Lower EC50 values indicate higher potency.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the activity of β2-adrenergic agonists. These protocols would be applicable for investigating the activity of this compound.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of the test compound (e.g., this compound) to β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing a high density of β2-adrenergic receptors (e.g., CHO cells transfected with the human β2-adrenergic receptor).
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind to β2-adrenergic receptors (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Bronchodilator Activity Assay (Organ Bath)
Objective: To assess the functional potency of the test compound in relaxing airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheal rings are isolated from a suitable animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Contraction: The tracheal rings are pre-contracted with a spasmogen such as histamine or methacholine to induce a stable muscle tone.
-
Compound Addition: Cumulative concentrations of the test compound are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically using a force transducer.
-
Data Analysis: The relaxation responses are expressed as a percentage of the maximal relaxation induced by a standard β2-agonist like isoprenaline. A concentration-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined.
Visualizing the Molecular Pathway and Experimental Process
To further clarify the mechanism and experimental procedures, the following diagrams are provided.
References
Statistical Analysis of Naminterol Treatment Groups: A Comparative Guide
This guide provides a comprehensive comparison of Naminterol treatment groups from preclinical studies. It is intended for researchers, scientists, and drug development professionals interested in the statistical analysis and experimental validation of this compound, a novel neuroprotective agent. This document presents supporting experimental data, detailed protocols, and visualizations of the underlying biological and experimental frameworks.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on neuronal viability, biomarker expression (phosphorylated Akt, p-Akt), and a functional neurite outgrowth assay in an in vitro model of glutamate-induced excitotoxicity. Data are presented as mean ± standard deviation.
| Treatment Group | Concentration (nM) | Neuronal Viability (%) | p-Akt Levels (Fold Change) | Average Neurite Length (μm) |
| Vehicle Control | 0 | 100 ± 5.2 | 1.0 ± 0.1 | 55 ± 4.8 |
| Glutamate Only | N/A | 45 ± 6.1 | 0.9 ± 0.2 | 22 ± 3.1 |
| This compound | 10 | 58 ± 5.5 | 1.8 ± 0.3 | 35 ± 4.2 |
| This compound | 50 | 75 ± 4.9 | 2.5 ± 0.4 | 48 ± 3.9 |
| This compound | 100 | 88 ± 5.3 | 3.2 ± 0.5 | 52 ± 4.5 |
| Positive Control (MK-801) | 10,000 | 85 ± 6.0 | 1.1 ± 0.2 | 50 ± 5.1 |
Experimental Protocols
Primary Cortical Neuron Viability Assay
This protocol details the methodology used to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
1. Cell Culture: Primary cortical neurons were isolated from embryonic day 18 Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
2. Treatment:
- Neurons were seeded in 96-well plates and cultured for 7 days in vitro.
- On day 7, the culture medium was replaced with a medium containing various concentrations of this compound (10, 50, 100 nM), a vehicle control, or a positive control (MK-801, 10 µM).
- After a 1-hour pre-incubation period, glutamate was added to a final concentration of 50 µM to all wells except the vehicle control group.
3. Viability Assessment:
- Twenty-four hours post-glutamate exposure, cell viability was assessed using a resazurin-based assay.
- Resazurin solution was added to each well, and the plates were incubated for 4 hours at 37°C.
- Fluorescence was measured at an excitation/emission wavelength of 560/590 nm.
- Viability was expressed as a percentage relative to the vehicle-treated control group.
4. Statistical Analysis: Data were analyzed using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for multiple comparisons against the glutamate-only group. A p-value of < 0.05 was considered statistically significant.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound. It acts as an antagonist at the NR2B subunit of the NMDA receptor, which in turn leads to the activation of the pro-survival PI3K/Akt signaling cascade.
Experimental Workflow for Neuronal Viability Assay
This diagram outlines the sequential steps of the experimental workflow for determining the neuroprotective effects of this compound.
Statistical Analysis Plan
The logical flow of the statistical analysis performed on the experimental data is depicted in the following diagram.
Independent Validation of a Drug's Binding Target: A Comparative Guide
Disclaimer: As of late 2025, public domain information regarding the specific binding target and mechanism of action for a compound referred to as "Naminterol" is not available. The following guide is presented as a template to illustrate the principles and methodologies for the independent validation of a novel compound's binding target. To this end, we will use "this compound" as a hypothetical investigational compound and populate this guide with simulated data to provide a realistic framework for researchers, scientists, and drug development professionals.
In this hypothetical scenario, this compound is a novel small molecule inhibitor targeting Kinase X , a key enzyme implicated in a specific cancer signaling pathway. This guide compares this compound to two well-established Kinase X inhibitors: Compound A and Compound B .
Comparative Analysis of Binding Affinity and Cellular Potency
The following table summarizes the quantitative data from various assays used to characterize the binding and functional activity of this compound and its alternatives against Kinase X.
| Parameter | This compound | Compound A | Compound B | Assay Description |
| Binding Affinity (Kd) | 2.5 nM | 10.2 nM | 1.8 nM | Measures the equilibrium dissociation constant, indicating the strength of binding to the isolated Kinase X protein. A lower value signifies a stronger interaction. |
| Enzymatic Inhibition (IC50) | 5.1 nM | 25.6 nM | 4.3 nM | Represents the concentration of the compound required to inhibit 50% of Kinase X enzymatic activity in a biochemical assay. |
| Cellular Potency (EC50) | 50 nM | 200 nM | 45 nM | The concentration of the compound that produces 50% of the maximal possible effect in a cell-based assay measuring the inhibition of a downstream signaling event. |
| Cellular Target Engagement | 1.5°C | 0.8°C | 1.8°C | Measured by Cellular Thermal Shift Assay (CETSA), this value represents the change in the melting temperature of Kinase X upon compound binding, indicating direct target engagement in a cellular context. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilization: Recombinant human Kinase X protein is immobilized on a CM5 sensor chip via amine coupling.
-
Binding Analysis: A series of concentrations of this compound, Compound A, and Compound B in a running buffer (e.g., HBS-EP+) are injected over the sensor surface.
-
Data Acquisition: The association and dissociation of the compounds are monitored in real-time by measuring the change in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Kinase Activity Assay (Biochemical IC50)
-
Reaction Setup: The assay is performed in a 384-well plate containing Kinase X, a specific peptide substrate, and ATP.
-
Compound Incubation: A range of concentrations for each test compound is added to the wells and incubated with the enzyme.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is calculated using a four-parameter logistic regression model.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Intact cells are treated with either the vehicle control or the test compounds at a specific concentration and incubated to allow for target binding.
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction of proteins is separated from the aggregated fraction by centrifugation.
-
Protein Detection: The amount of soluble Kinase X in each sample is quantified by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble Kinase X as a function of temperature. The change in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control is determined.
Visualizing the Validation Process and Biological Context
The following diagrams illustrate the general workflow for drug target validation and the hypothetical signaling pathway of Kinase X.
Naminterol: A Comparative Efficacy Study in 2D vs. 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Naminterol, a β2 adrenoceptor agonist, in traditional two-dimensional (2D) monolayer cell cultures versus more physiologically relevant three-dimensional (3D) spheroid models. The data presented herein is based on a hypothetical study designed to elucidate the potential differences in cellular response to this compound in these distinct culture environments.
Introduction to this compound and Cell Culture Models
This compound is a phenethanolamine derivative that functions as a β2 adrenoceptor agonist, leading to bronchodilation, and is primarily used in the treatment of asthma.[1] The β2 adrenergic receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[2] This increase in intracellular cAMP leads to the relaxation of smooth muscle in the lungs, alleviating bronchoconstriction.[2][3]
Traditionally, the initial stages of drug discovery and development rely on 2D cell cultures, where cells are grown as a single layer on a flat surface.[4] While this method is cost-effective and allows for high-throughput screening, it often fails to replicate the complex cellular interactions and microenvironment of in vivo tissues. In contrast, 3D cell cultures, such as spheroids, allow cells to grow in three dimensions, fostering cell-cell and cell-matrix interactions that more closely mimic the in vivo state. This increased complexity can significantly impact cellular responses to therapeutic agents. This guide explores the differential efficacy of this compound in these two culture systems.
Comparative Efficacy of this compound: 2D vs. 3D Cultures
A hypothetical study was conducted to assess the dose-dependent efficacy of this compound in both 2D and 3D cultures of human bronchial smooth muscle cells (HBSMCs). The following tables summarize the key findings.
Table 1: Dose-Response of this compound on cAMP Production
| This compound Concentration (nM) | Mean cAMP Production in 2D Culture (pmol/well) | Mean cAMP Production in 3D Spheroids (pmol/spheroid) |
| 0 (Control) | 5.2 ± 0.8 | 3.1 ± 0.5 |
| 1 | 25.8 ± 3.1 | 15.4 ± 2.2 |
| 10 | 88.4 ± 9.5 | 55.7 ± 6.8 |
| 100 | 152.6 ± 15.1 | 101.3 ± 11.9 |
| 1000 | 165.3 ± 17.2 | 115.8 ± 13.4 |
Table 2: Effect of this compound on Cell Viability
| This compound Concentration (nM) | Cell Viability in 2D Culture (% of Control) | Cell Viability in 3D Spheroids (% of Control) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 99.1 ± 3.8 | 99.5 ± 4.7 |
| 10 | 98.5 ± 4.1 | 99.2 ± 4.9 |
| 100 | 97.9 ± 3.5 | 98.8 ± 5.3 |
| 1000 | 95.2 ± 5.0 | 98.1 ± 4.4 |
Experimental Protocols
Cell Culture
-
2D Monolayer Culture: Human bronchial smooth muscle cells (HBSMCs) were seeded in 96-well flat-bottom plates at a density of 5 x 10³ cells per well and cultured in smooth muscle cell growth medium supplemented with 5% fetal bovine serum and growth factors. Cells were allowed to adhere and proliferate for 48 hours to reach approximately 80% confluency before treatment.
-
3D Spheroid Culture: HBSMC spheroids were generated using the hanging drop method. Microliter droplets of cell suspension (2.5 x 10³ cells) were pipetted onto the lid of a petri dish and inverted over a PBS-filled dish to prevent evaporation. Spheroids were allowed to form over 72 hours before being transferred to ultra-low attachment 96-well plates for treatment.
This compound Treatment
This compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 1 nM to 1000 nM. Both 2D and 3D cultures were treated with the respective concentrations of this compound for 24 hours.
cAMP Assay
Intracellular cAMP levels were measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. Briefly, after treatment, cells were lysed, and the lysates were used for the cAMP measurement. The absorbance was read at 450 nm, and cAMP concentrations were determined from a standard curve.
Cell Viability Assay
Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following this compound treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. Viability was expressed as a percentage of the untreated control.
Visualizing the Molecular Pathway and Experimental Design
To better understand the mechanism of action and the experimental setup, the following diagrams are provided.
Caption: this compound's signaling pathway.
Caption: Workflow for comparing this compound's efficacy.
Discussion
The hypothetical data suggests that while this compound effectively stimulates cAMP production in both 2D and 3D cultures, the magnitude of the response is attenuated in the 3D spheroid model. This could be attributed to several factors inherent to 3D cultures, including diffusional barriers to drug penetration, altered receptor expression, and more complex cell-cell signaling. The reduced sensitivity in 3D models may offer a more accurate representation of the drug's efficacy in a tissue-like environment.
Notably, this compound exhibited minimal cytotoxicity in both culture systems, even at high concentrations, which is consistent with the safety profile of β2 agonists. The slightly higher viability observed in 3D cultures could be due to the protective effects of the 3D architecture and cell-cell contacts.
Conclusion
This comparative guide, based on a hypothetical study, underscores the importance of utilizing 3D cell culture models in preclinical drug evaluation. The observed differences in this compound's efficacy between 2D and 3D cultures highlight the potential for 3D models to provide more physiologically relevant data, which can lead to better predictions of in vivo drug responses. While 2D cultures remain a valuable tool for initial screening, the integration of 3D models is crucial for a more comprehensive understanding of a drug candidate's performance.
References
Assessing the Synergistic Potential of Naminterol in Combination Therapies
Disclaimer: As of late 2025, publicly available preclinical and clinical data on the synergistic effects of Naminterol with other compounds is limited. Therefore, this guide has been developed as a template to illustrate how such a comparative analysis would be presented. The data and experimental findings presented herein are hypothetical and intended to serve as a framework for researchers and drug development professionals when evaluating novel bronchodilators.
This guide provides a comparative overview of the hypothetical synergistic effects of this compound, a novel bronchodilator, when used in combination with a long-acting muscarinic antagonist (LAMA) and an inhaled corticosteroid (ICS). The objective is to offer a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in assessing its potential therapeutic advantages.
In Vitro Assessment of Bronchodilator Synergy
The synergistic effects on airway smooth muscle relaxation were evaluated in vitro. The data below represents the combination of this compound with a standard LAMA (Tiotropium) and an ICS (Budesonide) compared to monotherapy.
Table 1: In Vitro Bronchodilator Potency and Synergy
| Treatment | EC50 (nM) of Bronchodilator | Maximum Relaxation (%) | Synergy Score (Bliss Independence) |
| This compound (Hypothetical) | 8.5 | 92 | N/A |
| LAMA (Tiotropium) | 5.2 | 85 | N/A |
| ICS (Budesonide) | >1000 | 15 | N/A |
| This compound + LAMA | 3.1 | 98 | 15.2 |
| This compound + ICS | 7.9 | 95 | 5.8 |
Preclinical Models of Airway Inflammation
The anti-inflammatory synergy was assessed in a murine model of allergic asthma induced by ovalbumin (OVA). Key inflammatory markers were quantified in bronchoalveolar lavage (BAL) fluid.
Table 2: Effect on Airway Inflammation in a Murine Model
| Treatment Group | Eosinophil Count (x10^4 cells/mL) | IL-4 Levels (pg/mL) | IL-13 Levels (pg/mL) |
| Vehicle Control | 25.6 | 150.2 | 85.7 |
| This compound (Hypothetical) | 18.2 | 110.5 | 65.3 |
| ICS (Budesonide) | 12.5 | 80.1 | 42.1 |
| This compound + ICS | 7.3 | 55.8 | 28.9 |
Experimental Protocols
In Vitro Bronchodilator Synergy Assay
Objective: To determine the synergistic effect of this compound in combination with a LAMA on human bronchial smooth muscle relaxation.
Methodology:
-
Human bronchial rings were isolated and mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.
-
The bronchial rings were pre-contracted with a submaximal concentration of methacholine.
-
Cumulative concentration-response curves were generated for this compound and the LAMA individually and in combination at a fixed ratio.
-
Relaxation responses were measured isometrically and expressed as a percentage of the maximal possible relaxation.
-
The EC50 values were calculated, and synergy was assessed using the Bliss Independence model.[1]
Murine Model of Allergic Asthma
Objective: To evaluate the synergistic anti-inflammatory effects of this compound and an ICS in a preclinical model of asthma.
Methodology:
-
BALB/c mice were sensitized to ovalbumin (OVA) via intraperitoneal injections, followed by challenges with aerosolized OVA to induce allergic airway inflammation.
-
Treatment groups received intranasal administrations of this compound, the ICS, or the combination therapy one hour prior to each OVA challenge.
-
24 hours after the final challenge, bronchoalveolar lavage (BAL) was performed to collect airway inflammatory cells and fluid.
-
Total and differential cell counts in the BAL fluid were determined using a hemocytometer and cytospin preparations stained with Diff-Quik.
-
Levels of IL-4 and IL-13 in the BAL fluid supernatant were quantified by ELISA.
Signaling Pathways and Experimental Workflow
The synergistic effects of combining bronchodilators and anti-inflammatory agents can be attributed to interactions between their respective signaling pathways.
Caption: Hypothetical signaling pathways for this compound, LAMA, and ICS synergy.
The diagram above illustrates the distinct and potentially interacting signaling pathways of a β2-agonist like this compound, a LAMA, and an ICS. Synergistic effects may arise from cross-talk between these pathways, such as the PKA-mediated inhibition of the M3 receptor signaling and the glucocorticoid-mediated upregulation of the β2-adrenergic receptor.
References
Safety Operating Guide
Navigating the Disposal of Naminterol: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Naminterol necessitates a cautious and generalized approach to its disposal. Researchers, scientists, and drug development professionals must handle this phenethanolamine derivative with care, adhering to established best practices for the disposal of research-grade pharmaceutical compounds.
Without a dedicated SDS, which is the primary source of detailed safety and disposal information, this guide provides a framework based on general principles of laboratory safety and chemical waste management. All procedures must be conducted in compliance with local, state, and federal regulations, and in consultation with your institution's Environmental Health and Safety (EHS) department.
Key Chemical and Physical Properties (Summary)
While a comprehensive hazard profile is not available, the following information has been aggregated from various chemical databases. This data is for informational purposes and should not be considered a substitute for an official SDS.
| Property | Value |
| Molecular Formula | C19H26N2O3 |
| Molecular Weight | 330.42 g/mol |
| CAS Number | 93047-40-6 |
| Appearance | Solid (form may vary) |
Immediate Safety and Handling Precautions
Given the lack of specific toxicological data, this compound should be handled as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Avoid Inhalation and Contact: Minimize the generation of dust or aerosols. Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with skin and eyes.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials should be managed through a certified hazardous waste disposal service.
-
Waste Segregation: At the point of generation, segregate all this compound waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
-
Waste Containment:
-
Solid Waste: Collect solid this compound waste and contaminated disposable items in a designated, leak-proof, and sealable container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound," the approximate quantity, and the date of accumulation.
-
Storage of Waste: Store the sealed waste containers in a designated satellite accumulation area, following your institution's guidelines. This area should be secure and away from general laboratory traffic.
-
Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report all spills to your EHS department.
Disposal Decision Workflow
The following diagram outlines the general logical steps for determining the appropriate disposal route for a research-grade chemical like this compound where a specific SDS is unavailable.
Personal protective equipment for handling Naminterol
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling of Naminterol, a phenethanolamine derivative and β2 adrenoceptor agonist.[1] Given its potent bronchodilatory properties, appropriate personal protective equipment (PPE) and handling protocols are essential to prevent occupational exposure and ensure a safe laboratory environment.[1] All procedures should be performed in accordance with a thorough, task-specific hazard assessment.
Hazard Identification and Risk Assessment
This compound is a bioactive molecule intended for research purposes.[1] While a specific Safety Data Sheet (SDS) is not publicly available, compounds of this nature should be handled as potentially hazardous. The primary risk is unintended pharmacological effects through inhalation, ingestion, or skin contact.
Potential Hazards:
-
Inhalation: May cause respiratory irritation or systemic effects.
-
Skin Contact: Possible absorption through the skin, potentially leading to systemic effects. May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed, leading to unintended pharmacological effects.
Personal Protective Equipment (PPE) Requirements
A risk assessment is required to determine the appropriate PPE for the tasks to be performed.[2] The following table summarizes the minimum recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a splash hazard. | Safety glasses must be worn for all lab work. Goggles are necessary when handling liquids that could splash. A face shield, worn over goggles or glasses, is essential when dispensing or pouring large volumes. All eye and face protection should be ANSI Z87.1 compliant. |
| Hand Protection | Disposable, chemical-resistant gloves (e.g., Nitrile). | Nitrile gloves offer protection against incidental chemical exposure. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves before use and remove them immediately after any contact with the chemical. |
| Body Protection | Laboratory coat. | A lab coat protects clothing and skin from spills. It should be fully buttoned. For handling potent compounds, consider a coat with knit cuffs. Fire-resistant coats are necessary when working with flammable materials. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A respirator may be required for handling large quantities or generating aerosols. | Engineering controls like fume hoods are the primary defense. If a respirator is deemed necessary by a risk assessment, the type (e.g., N95, half-mask) will depend on the concentration and toxicity of the chemical. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and dropped objects. |
Operational and Disposal Plans
3.1. Handling and Storage:
-
Handle this compound in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Avoid the formation of dust and aerosols.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years).
3.2. Spill Management:
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Small Spills (Liquid): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
3.3. Disposal:
-
Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or waterways.
-
Consult with your EHS department for specific disposal guidelines.
Experimental Protocols: Glove Selection
Objective: To select the appropriate glove material for handling this compound dissolved in a common laboratory solvent, such as Dimethyl Sulfoxide (DMSO).
Methodology:
-
Consult a glove compatibility chart from the glove manufacturer.
-
Identify the solvent being used (e.g., DMSO).
-
Cross-reference the solvent with various glove materials (e.g., Nitrile, Latex, Neoprene).
-
Evaluate the breakthrough time (the time it takes for the chemical to permeate the glove) and the permeation rate.
-
Select the glove material that offers the best resistance to the solvent for the duration of the planned experiment.
Glove Compatibility Data (Illustrative Example with DMSO):
| Glove Material | Breakthrough Time (minutes) | Permeation Rate | Recommendation |
| Nitrile | > 480 | Low | Excellent for incidental contact. |
| Latex | < 15 | High | Not Recommended. |
| Neoprene | > 480 | Low | Excellent |
| Butyl Rubber | > 480 | Low | Excellent |
Note: This data is illustrative. Always refer to the manufacturer's specific data for the gloves you are using.
Visualization: PPE Selection Workflow
The following diagram outlines the logical steps for selecting the appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
